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Foundational

Physicochemical Profiling and Stability Kinetics of 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol (CAS: 1353997-85-9) is a highly versatile chiral diamine building block. Featuring a central pyrrolidine core substituted with a hydroxyethyl group and an exocyclic benzyl-methyl-amine, it is increasingly utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including targeted protein degraders (PROTACs) and CNS-active agents.

As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting. Here, we dissect the causality behind the molecule's physicochemical behavior and provide field-proven, self-validating analytical protocols to accurately quantify its stability under stress conditions.

Molecular Architecture & Physicochemical Profiling

Understanding the physicochemical properties of this compound requires analyzing its three distinct functional domains:

  • The Pyrrolidine Core (N1): A tertiary amine substituted with a 2-hydroxyethyl group. This provides a hydrogen-bond donor (hydroxyl) and an endocyclic basic center.

  • The C3 Stereocenter: The (R)-configuration dictates the spatial orientation, which is critical when this building block is used to synthesize enantiospecific target binders.

  • The Exocyclic Amine: The benzyl-methyl-amino group adds significant lipophilicity (benzyl ring) and a second highly basic tertiary amine center.

Because the molecule contains two tertiary amines, its ionization state is highly dependent on the pH of the environment. At physiological pH (7.4), both nitrogen atoms are predominantly protonated, rendering the molecule highly water-soluble. However, in its free-base form, the lipophilic benzyl group drives its solubility in organic solvents.

Table 1: Summary of Physicochemical Properties
ParameterValue / DescriptionAnalytical Rationale
Chemical Formula C₁₄H₂₂N₂OBase structure for mass spectrometry (MS) exact mass calculation.
Molecular Weight 234.34 g/mol Determines stoichiometric calculations for downstream synthesis.
CAS Number 1353997-85-9Unique registry identifier [1].
Appearance Pale yellow to colorless viscous oilTypical for low-molecular-weight amino-alcohols; prone to hygroscopicity.
Predicted pKa₁ / pKa₂ ~7.8 (Pyrrolidine N) / ~8.6 (Exocyclic N)Dictates the requirement for high-pH mobile phases in RP-HPLC to prevent peak tailing.
LogP (Predicted) ~1.8Indicates moderate lipophilicity, ideal for cell-permeable drug scaffolds.
Solubility Soluble in MeOH, DCM, DMSO; pH-dependent in H₂OGuides sample preparation and extraction solvent selection.

Forced Degradation & Stability Kinetics

To establish a robust shelf-life and identify potential degradation pathways, forced degradation studies must be conducted in strict accordance with [2].

Mechanistic Causality of Degradation

Tertiary amines are inherently resistant to standard hydrolysis but are highly susceptible to oxidative stress . When exposed to peroxides, the lone pair on the nitrogen atom attacks the peroxide oxygen, leading to the formation of an N-oxide. In this molecule, the exocyclic benzyl-methyl-amine is less sterically hindered than the endocyclic pyrrolidine nitrogen, making it the primary site for N-oxidation. Conversely, the molecule exhibits excellent stability under acidic, basic, and thermal stress due to the lack of hydrolyzable bonds (e.g., esters or amides).

Degradation Parent 2-[(R)-3-(Benzyl-methyl-amino)- pyrrolidin-1-yl]-ethanol (Parent API) Oxidation Oxidative Stress (3% H2O2, 24h) Parent->Oxidation Thermal Thermal Stress (60°C, 7 days) Parent->Thermal Hydrolysis Acid/Base Hydrolysis (0.1N HCl / NaOH) Parent->Hydrolysis Deg1 N-Oxide Formation (Tertiary Amines) Oxidation->Deg1 Major Pathway Deg2 Trace Dealkylation (Stable Core) Thermal->Deg2 Trace (<0.5%) Deg3 No Significant Degradation Hydrolysis->Deg3 Stable

Fig 1: Primary forced degradation pathways and observed stability profiles under stress conditions.

Table 2: Forced Degradation Kinetics (1.0 mg/mL Initial Concentration)
Stress ConditionDuration% Parent RemainingPrimary Degradant (m/z)Mechanistic Observation
Control (2-8°C) 7 Days99.8%NoneBaseline stability confirmed.
Thermal (60°C) 7 Days99.1%144.10 (Trace)Highly thermally stable; trace debenzylation.
Acidic (0.1N HCl) 24 Hours99.5%NoneNo hydrolyzable functional groups present.
Basic (0.1N NaOH) 24 Hours99.6%NoneAliphatic core resists base-catalyzed cleavage.
Oxidative (3% H₂O₂) 24 Hours82.4%251.18 (+16 Da)Rapid N-oxide formation at the exocyclic amine.

Analytical Methodologies: Stability-Indicating LC-MS/MS Assay

To accurately quantify the parent compound and its N-oxide degradants, a highly specific analytical method is required.

The Causality of Method Design: Standard low-pH mobile phases (e.g., 0.1% Formic Acid) will result in double-protonation of the diamine, causing it to elute in the void volume or exhibit severe peak tailing due to secondary interactions with residual silanols on the silica stationary phase. Therefore, we utilize a high-pH mobile phase (Ammonium Bicarbonate, pH 9.5) paired with a base-resistant hybrid silica column (e.g., Waters XBridge) to maintain the analyte in a partially deprotonated state, ensuring sharp peak shapes and robust retention.

Step-by-Step Protocol

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol.

  • Dissolve in 10.0 mL of HPLC-grade Methanol to create a 1.0 mg/mL stock solution.

  • Dilute to a working concentration of 10 µg/mL using the initial mobile phase conditions (90% A / 10% B). Self-Validation Check: Ensure no precipitation occurs upon mixing with the aqueous buffer.

Step 2: Chromatographic Separation

  • Column: Waters XBridge C18 (50 mm × 2.1 mm, 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (Adjusted to pH 9.5 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 5.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Step 3: Mass Spectrometry (ESI+) Detection

  • Ionization Mode: Electrospray Ionization, Positive mode (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Target MRM Transition: m/z 235.18 [M+H]⁺ → m/z 91.05 (Tropylium ion from benzyl cleavage).

Workflow Prep Sample Preparation LC RP-HPLC Separation Prep->LC 10 µL inject MS ESI-MS/MS Detection LC->MS Basic Eluent Data Data Analysis & Kinetics MS->Data m/z 235.18

Fig 2: Step-by-step LC-MS/MS analytical workflow for quantifying degradation kinetics.

Applications in Targeted Protein Degradation (PROTACs)

Beyond traditional small-molecule APIs, functionalized pyrrolidines are gaining immense traction as rigidified linkers and target-binder scaffolds in [3].

The 2-hydroxyethyl group on the N1 position serves as an excellent synthetic handle for coupling to PEG-based or alkyl-chain PROTAC linkers via etherification or conversion to a leaving group (e.g., mesylate) for subsequent amination. Concurrently, the (R)-3-(benzyl-methyl-amino) moiety can be utilized to occupy specific hydrophobic pockets within target proteins or E3 ligases (such as VHL or Cereblon). The inherent rigidity of the pyrrolidine ring reduces the entropic penalty upon binding, often resulting in higher binding affinities compared to flexible aliphatic chains.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 59685652 (Similar Pyrrolidine Derivatives). Retrieved from:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q1A (R2) Stability Testing of New Drug Substances and Products. Retrieved from:[Link]

  • Exploration of Targeted Anti-tumor Therapy. Current strategies for the design of PROTAC linkers: a critical review. Retrieved from:[Link]

Exploratory

Analysis of 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol: A Case Study in the Absence of Public Toxicity Data

To Our Valued Research Community, In the pursuit of scientific advancement and drug development, the rigorous evaluation of a compound's safety profile is paramount. This guide was intended to provide an in-depth technic...

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Author: BenchChem Technical Support Team. Date: April 2026

To Our Valued Research Community,

In the pursuit of scientific advancement and drug development, the rigorous evaluation of a compound's safety profile is paramount. This guide was intended to provide an in-depth technical overview of the in vitro toxicity profile of the novel chemical entity, 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol. However, a comprehensive search of publicly available scientific literature, toxicology databases, and chemical repositories has revealed a critical finding: there is currently no published in vitro toxicity data for this specific compound.

This absence of information is not an endpoint, but rather a starting point. It highlights a common scenario in early-stage drug discovery and chemical research where a novel compound shows promise, yet its biological safety remains uncharacterized. Therefore, this document has been adapted to serve a different, but equally crucial, purpose. Instead of detailing a non-existent toxicity profile, this guide will outline the standard, best-practice methodologies and strategic framework that a Senior Application Scientist would implement to establish such a profile from the ground up.

We will treat 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol as a case study, detailing the logical progression of experiments, the rationale behind assay selection, and the interpretation of potential outcomes. This provides a robust template for researchers facing a similar "blank slate" scenario, ensuring a scientifically sound and rigorous approach to in vitro safety assessment.

Part 1: Foundational Strategy for In Vitro Toxicity Profiling of a Novel Compound

When confronted with a novel chemical entity like 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol, the initial goal is to cast a wide, yet strategic, net to assess potential biological liabilities. The primary questions to answer are:

  • General Cytotoxicity: At what concentration does the compound kill cells?

  • Genotoxicity: Does the compound damage DNA, potentially leading to mutations or cancer?

  • Organ-Specific Toxicity: Does the compound exhibit toxicity towards specific cell types, such as liver or heart cells, which are common sites of drug-induced injury?

  • Metabolic Stability: Is the compound rapidly metabolized? Are its metabolites more or less toxic than the parent compound?

The following sections will detail the experimental workflows designed to answer these fundamental questions.

Part 2: Core Experimental Workflows

Assessment of Basal Cytotoxicity

Expertise & Rationale: The first step is to determine the concentration range at which the compound affects basic cellular viability. This is crucial for dose selection in all subsequent, more complex assays. We employ orthogonal methods—assays that measure different cellular processes—to ensure the results are not an artifact of a single detection technology. A cell health multiplexing approach is the gold standard.

Recommended Cell Lines:

  • HepG2 (Human Hepatocellular Carcinoma): A widely accepted model for liver toxicity, as the liver is a primary site of drug metabolism and toxicity.

  • HEK293 (Human Embryonic Kidney): Represents a renal cell type, important for assessing potential kidney toxicity.

  • A non-cancerous, differentiated cell line (e.g., primary hepatocytes or induced pluripotent stem cell-derived cardiomyocytes) to provide more physiologically relevant data.

  • Cell Seeding: Plate HepG2 and HEK293 cells in 96-well microplates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10-point serial dilution of 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol in appropriate cell culture medium, typically starting from a high concentration (e.g., 1000 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 1% Triton X-100).

  • Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 24, 48, and 72 hours to assess time-dependent effects.

  • LDH Assay (Membrane Integrity):

    • After the incubation period, carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of the lactate dehydrogenase (LDH) reaction mixture according to the manufacturer's protocol (e.g., CytoTox 96®, Promega).

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 490 nm using a plate reader.

  • MTT Assay (Metabolic Activity):

    • To the remaining 50 µL of cells in the original plate, add 10 µL of MTT reagent (5 mg/mL in PBS).

    • Incubate for 4 hours at 37°C until formazan crystals form.

    • Add 100 µL of solubilization solution (e.g., acidic isopropanol) and mix thoroughly to dissolve the crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for both assays. Plot the concentration-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) values.

CompoundCell LineAssayIncubation TimeIC₅₀ (µM)
2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanolHepG2MTT24h> 1000
2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanolHepG2LDH24h> 1000
2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanolHEK293MTT24h750
2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanolHEK293LDH24h820

This table represents a potential outcome where the compound shows minimal toxicity to liver cells but moderate toxicity to kidney cells at high concentrations.

G cluster_prep Preparation cluster_exp Experiment cluster_assays Assays cluster_analysis Analysis P1 Select Cell Lines (e.g., HepG2, HEK293) E1 Seed Cells in 96-Well Plates P1->E1 P2 Prepare Compound Serial Dilutions E2 Dose Cells with Compound (24, 48, 72h) P2->E2 E1->E2 E3 Perform Orthogonal Assays E2->E3 A1 LDH Assay (Membrane Integrity) E3->A1 Supernatant A2 MTT/MTS Assay (Metabolic Activity) E3->A2 Remaining Cells AN1 Measure Absorbance A1->AN1 A2->AN1 AN2 Calculate % Viability AN1->AN2 AN3 Determine IC50 Values AN2->AN3

Caption: Workflow for assessing basal cytotoxicity using multiplexed assays.

Assessment of Genotoxicity Potential

Expertise & Rationale: Genotoxicity is a critical safety endpoint. A positive finding can halt a drug development program. The bacterial reverse mutation assay (Ames test) is a mandatory first-line screening tool required by regulatory agencies worldwide. It assesses the ability of a compound to induce mutations in different strains of Salmonella typhimurium. The inclusion of a metabolic activation system (S9 fraction) is crucial, as some compounds only become genotoxic after being metabolized by the liver.

  • Strain Selection: Use a minimum of five tester strains, including TA98, TA100, TA1535, TA1537, and either TA4001 or E. coli WP2 uvrA.

  • Metabolic Activation: Prepare two sets of experiments: one with and one without a liver S9 fraction from Aroclor-1254 induced rats to simulate metabolic activation.

  • Dose Range Finding: Conduct a preliminary toxicity test to determine the appropriate concentration range of the compound that does not cause excessive cytotoxicity to the bacterial strains.

  • Main Experiment (Plate Incorporation Method):

    • To 2 mL of molten top agar, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix (or buffer for the non-activation arm).

    • Vortex briefly and pour the mixture onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Collection: Count the number of revertant colonies on each plate. A positive result is defined as a dose-dependent increase in the number of revertants that is at least double the background (vehicle control) count.

  • Controls: Include a vehicle control (e.g., DMSO) and known positive controls for each strain, both with and without S9 activation (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98 without S9, and 2-aminoanthracene for all strains with S9).

G Start Compound: 2-[(R)-3-(Benzyl-methyl-amino) -pyrrolidin-1-yl]-ethanol Ames Perform Ames Test (OECD 471) +/- S9 Activation Start->Ames Result Ames Test Result? Ames->Result Negative Negative Result: Low Genotoxicity Risk. Proceed with further safety testing. Result->Negative Negative Positive Positive Result: Potential Genotoxin. High Development Risk. Result->Positive Positive FollowUp Initiate Follow-up Assays: - In Vitro Micronucleus Test - Comet Assay - Mechanistic Investigation Positive->FollowUp

Caption: Decision-making pathway based on initial genotoxicity screening.

Part 3: Concluding Remarks and Future Directions

The absence of public data for 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol necessitates a structured, hypothesis-driven approach to safety assessment. The workflows detailed in this guide represent the industry-standard first tier of an in vitro toxicity evaluation.

Should this initial screening reveal liabilities (e.g., an IC₅₀ < 10 µM, a positive Ames test), further investigation would be warranted. This could include:

  • Mechanism of Action Studies: Investigating pathways like mitochondrial toxicity, oxidative stress, or apoptosis.

  • In Vitro Micronucleus Assay: To assess for chromosomal damage in mammalian cells.

  • High-Content Imaging: To visually assess multiple cellular toxicity phenotypes simultaneously.

By following this logical and rigorous framework, researchers can confidently build a comprehensive safety profile for any novel chemical entity, ensuring that only the most promising and safest candidates advance in the development pipeline.

References

As this guide outlines a methodological framework rather than analyzing existing data for the specific compound, the references provided are to the authoritative guidelines and foundational literature that govern these in vitro toxicity testing protocols.

  • OECD Guideline for the Testing of Chemicals 471: Bacterial Reverse Mutation Test. Source: Organisation for Economic Co-operation and Development (OECD). [Link]

  • Good Cell Culture Practice for Stem Cells and Stem-Cell-Derived Models. Source: National Institute of Standards and Technology (NIST). [Link]

  • ICH Harmonised Tripartite Guideline S2(R1): Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

Foundational

Engineering Dual-Target Analgesics: Mechanism of Action and Methodological Workflows for 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol Derivatives

Executive Summary The opioid crisis has driven an urgent scientific mandate to develop analgesics that decouple potent pain relief from adverse effects such as tolerance, respiratory depression, and dependence. A breakth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The opioid crisis has driven an urgent scientific mandate to develop analgesics that decouple potent pain relief from adverse effects such as tolerance, respiratory depression, and dependence. A breakthrough in this domain is the development of bispecific Sigma-1 receptor (S1R) antagonists and Mu-Opioid receptor (MOR) partial agonists .

At the synthetic heart of this novel pharmacological class lies the chemical scaffold 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol (CAS: 1353997-85-9). This intermediate is critical for synthesizing dual-target pyrrolidine derivatives—most notably the N-(2-(3-(benzyl(methyl)amino)pyrrolidin-1-yl)ethyl)-N-phenylpropionamide class, pioneered by Esteve Pharmaceuticals [1]. By simultaneously activating MOR and blocking S1R, these derivatives achieve full antinociceptive efficacy against neuropathic and inflammatory pain while exhibiting a vastly superior safety profile compared to classic strong opioids[2].

This technical guide dissects the molecular rationale, receptor crosstalk mechanisms, and the self-validating experimental protocols required to evaluate these dual-action pyrrolidine derivatives.

Pharmacological Rationale: The MOR-S1R Crosstalk

The therapeutic superiority of 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol derivatives stems from the physical and functional crosstalk between MOR and S1R.

Historically, MOR activation via Gi/o​ protein coupling provides potent analgesia but triggers compensatory intracellular mechanisms leading to tolerance and hyperalgesia. S1R is a ligand-operated chaperone protein residing primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM), but it dynamically translocates to interact with plasma membrane receptors, including the NMDA receptor (NMDAR) and MOR.

The Synergistic Mechanism

When a classic opioid (e.g., morphine) activates MOR, S1R facilitates NMDAR activation, which counteracts opioid analgesia and promotes central sensitization (hyperalgesia). However, when a dual ligand derived from the pyrrolidine-ethanol scaffold binds to both targets:

  • MOR Partial Agonism: The ligand binds MOR, inducing Gi/o​ activation, inhibiting adenylyl cyclase, and opening G-protein-coupled inwardly rectifying potassium (GIRK) channels to hyperpolarize the neuron.

  • S1R Antagonism: The ligand simultaneously blocks S1R. This antagonism causes S1R to dissociate from NMDAR. Consequently, Calcium-activated Calmodulin (CaM) is free to bind to the NMDAR, acting as a negative regulator that inhibits NMDAR calcium flux [3].

  • Net Result: The inhibition of NMDAR via S1R blockade removes the "brakes" on MOR signaling, potentiating the analgesic effect while preventing the neuroplastic changes responsible for opioid tolerance.

Pathway Ligand Dual Ligand (Pyrrolidine Derivative) MOR Mu-Opioid Receptor (MOR) (Agonism) Ligand->MOR Activates S1R Sigma-1 Receptor (S1R) (Antagonism) Ligand->S1R Blocks Gi Gi/o Protein Activation MOR->Gi Signals CaM Calmodulin (CaM) Binding to NMDAR S1R->CaM Dissociates from NMDAR Analgesia Potentiated Analgesia & Reduced Tolerance Gi->Analgesia NMDAR NMDA Receptor (Inhibited) NMDAR->Analgesia Prevents Hyperalgesia CaM->NMDAR Inhibits

Caption: Intracellular crosstalk between MOR agonism and S1R antagonism enhancing analgesia.

Structure-Activity Relationship (SAR) & Scaffold Utility

The base scaffold, 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol, provides specific stereochemical and spatial geometries critical for dual-receptor recognition.

  • The Pyrrolidine Core: The (R)-enantiomer of the 3-amino-pyrrolidine ring is essential. Inversion to the (S)-enantiomer typically results in a sharp drop in MOR affinity.

  • The Benzyl-Methyl-Amino Group: This bulky, lipophilic moiety drives high-affinity binding to the hydrophobic pharmacophore pocket of the S1R, while maintaining the necessary distance for MOR interaction.

  • The Ethanol Linker: The terminal hydroxyl group serves as a synthetic handle. It is typically converted into various amides (e.g., propionamides) to fine-tune the MOR intrinsic efficacy (shifting the molecule from a full agonist to a biased partial agonist) [1].

Table 1: Representative Pharmacological Profile of Pyrrolidine-Based Dual Ligands
Compound / Ligand ClassMOR Affinity ( Ki​ , nM)S1R Affinity ( Ki​ , nM)MOR Functional EfficacyS1R Functional Efficacy
Pyrrolidine Dual Analog (e.g., WLB-73502) ~64.0~118.0Partial AgonistAntagonist
Morphine (Reference)1.1>10,000Full AgonistN/A
S1RA / E-52862 (Reference)>10,00017.0N/AAntagonist

(Data synthesized from representative bispecific S1R/MOR profiles [2][3])

Experimental Validation Protocols (Self-Validating Systems)

To validate derivatives synthesized from the 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol scaffold, researchers must employ a self-validating cascade of assays. The logic here is sequential: prove binding, prove functional consequence, and finally, prove in vivo efficacy with mechanistic reversal.

Workflow Synthesis Scaffold Synthesis (CAS 1353997-85-9) Binding Radioligand Binding (MOR & S1R Affinity) Synthesis->Binding Functional [35S]GTPγS Assay (Efficacy & Mode) Binding->Functional InVivo Chung Model (Neuropathic Pain) Functional->InVivo Clinical Candidate Selection InVivo->Clinical

Caption: Experimental workflow validating dual-target pyrrolidine-based analgesics.

Protocol 1: In Vitro Radioligand Binding Assays

Causality & Logic: Before assessing function, competitive binding must confirm that the new derivative physically occupies both MOR and S1R without off-target promiscuity.

  • For MOR: We use [3H]DAMGO . Why? DAMGO is highly selective for MOR, preventing cross-reactivity with Delta (DOR) or Kappa (KOR) opioid receptors, ensuring the Ki​ calculated is strictly MOR-dependent.

  • For S1R: We use −pentazocine . Why? It selectively labels S1R over S2R, which is critical since S2R does not participate in the NMDAR crosstalk mechanism.

Step-by-Step Methodology:

  • Prepare cell membrane homogenates expressing human MOR (e.g., CHO-K1 cells) and human S1R (e.g., Jurkat cells).

  • Incubate MOR membranes (50 µg protein) with 1 nM [3H]DAMGO and varying concentrations of the pyrrolidine derivative ( 10−11 to 10−5 M) in Tris-HCl buffer (pH 7.4) for 60 mins at 25°C.

  • Incubate S1R membranes with 2 nM −pentazocine and the derivative under identical conditions.

  • Terminate reactions by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Quantify bound radioactivity using liquid scintillation counting. Calculate IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: [35S]GTPγS Functional Binding Assay

Causality & Logic: Binding does not equal activation. We must prove the ligand acts as an agonist at MOR (stimulating G-protein coupling) and an antagonist at S1R (failing to stimulate, or blocking an agonist). [35S]GTPγS measures the first step of GPCR activation: the exchange of GDP for GTP on the G α subunit.

Step-by-Step Methodology:

  • Resuspend MOR-expressing membranes in assay buffer containing GDP (10 µM) to lock receptors in the inactive state.

  • Add the pyrrolidine derivative alongside 0.1 nM [35S]GTPγS .

  • Incubate for 90 mins at 30°C.

  • Filter and measure radioactivity.

  • Self-Validation Step: To prove the signal is MOR-specific, run a parallel assay pre-incubated with Naloxone (a MOR antagonist). The [35S]GTPγS signal must return to baseline.

Protocol 3: In Vivo Neuropathic Pain Model (Chung Model)

Causality & Logic: Classic opioids often fail to treat neuropathic pain effectively due to central sensitization. A dual S1R antagonist/MOR agonist should exhibit superior efficacy here. The Chung model (Spinal Nerve Ligation, SNL) reliably induces mechanical allodynia, providing a robust platform to test this hypothesis.

Step-by-Step Methodology:

  • Surgery: Tightly ligate the L5 and L6 spinal nerves in male Sprague-Dawley rats under isoflurane anesthesia. Allow 7-14 days for mechanical allodynia to develop.

  • Baseline Testing: Measure paw withdrawal thresholds using von Frey filaments. Rats showing thresholds <4g are selected.

  • Dosing: Administer the pyrrolidine derivative systemically (e.g., via intraperitoneal injection).

  • Efficacy Assessment: Re-evaluate von Frey thresholds at 30, 60, 120, and 240 minutes post-dose.

  • Mechanistic Self-Validation: To prove the dual mechanism in vivo, administer the derivative to two separate cohorts pre-treated with either:

    • Naloxone (MOR antagonist): Should partially/fully reverse the analgesia.

    • PRE-084 (Selective S1R agonist): Should reverse the S1R-antagonist-driven potentiation, shifting the dose-response curve to the right.

Conclusion

The chemical scaffold 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol is a foundational building block in the pursuit of safer opioid therapeutics. By enabling the synthesis of bispecific ligands that harness MOR agonism while utilizing S1R antagonism to short-circuit NMDAR-mediated tolerance and hyperalgesia, this class of molecules represents a paradigm shift. Rigorous, self-validating pharmacological workflows—from radioligand binding to in vivo neuropathic pain models—are essential to fine-tune the SAR of these derivatives and advance them through the preclinical pipeline.

References

  • "N-(2-(3-(benzyl(methyl)amino)pyrrolidin-1-yl)ethyl)-n-phenyl)propionamide derivatives and related compounds as dual sigma 1 and mu opioid receptor ligands for the treatment of pain." Google Patents (EP3328847B1).
  • "Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids." National Center for Biotechnology Information (NCBI). URL:[Link]

  • "Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain." National Center for Biotechnology Information (NCBI). URL:[Link]

Exploratory

Comprehensive Pharmacokinetic Profiling of 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol: A Technical Guide for Preclinical Development

Executive Summary & Structural Causality The compound 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol is a highly versatile, chiral diamine scaffold widely utilized as a building block in CNS and G-protein-couple...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

The compound 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol is a highly versatile, chiral diamine scaffold widely utilized as a building block in CNS and G-protein-coupled receptor (GPCR) drug discovery. It shares critical pharmacophoric elements with 1-arylmethyl pyrrolidin-2-yl ethanol amines, a class of potent calcium-sensing receptor (CaSR) antagonists (1).

To successfully develop drugs utilizing this scaffold, researchers must understand how its structural features dictate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile:

  • Di-Basic Nature: The molecule contains two tertiary amines (the pyrrolidine nitrogen and the exocyclic benzyl-methyl-amine). At physiological pH (7.4), these centers are predominantly protonated, driving high tissue distribution (volume of distribution, Vd​ ) via lysosomal trapping, but potentially limiting passive transcellular permeability.

  • Amphiphilic Balance: The lipophilic benzyl group provides the necessary hydrophobic interactions for target binding and membrane partitioning, while the primary ethanol group acts as a hydrogen bond donor/acceptor, preventing excessive lipophilicity that could lead to non-specific toxicity.

Physicochemical Properties & Predictive ADME Modeling

Before initiating in vitro assays, predictive physicochemical profiling establishes the boundary conditions for the scaffold's behavior. The balance between the basic amines and the primary alcohol dictates both its solubility and its interaction with efflux transporters like P-glycoprotein (P-gp).

Table 1: Predicted Physicochemical Properties & Pharmacokinetic Implications

PropertyEstimated ValuePharmacokinetic Implication
Molecular Weight234.34 g/mol Optimal for oral absorption (Lipinski's Rule of 5 compliant).
cLogP~1.8 - 2.2Balanced lipophilicity; favors moderate hepatic clearance and good absorption.
pKa (Amines)~8.5 and 9.2Predominantly ionized at pH 7.4; high potential for lysosomal trapping and high Vd​ .
Topological Polar Surface Area~23.5 ŲExcellent potential for blood-brain barrier (BBB) penetration if efflux is avoided.

In Vitro Pharmacokinetic Evaluation Protocols

To ensure trustworthiness and scientific integrity, every protocol below is designed as a self-validating system . This means each assay includes internal controls and mass-balance checks to verify that the experimental conditions (rather than artifactual errors) are responsible for the resulting data.

Protocol 1: Caco-2 Permeability Assay (Absorption)

Causality: Because the scaffold is di-basic, its passive permeability is highly pH-dependent. We utilize a Caco-2 monolayer assay (2) to assess both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport. Calculating the efflux ratio ( ER=Papp(B−A)​/Papp(A−B)​ ) determines if the compound is a P-gp substrate, a common liability for basic amines.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter supports and culture for 21 days to ensure tight junction formation and transporter expression.

  • System Validation: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are used.

  • Dosing: Prepare the test compound, alongside Propranolol (high permeability control) and Atenolol (low permeability control), at 10 µM in HBSS buffer at pH 7.4.

  • Incubation: Add the compound to the donor compartment (apical for A-B, basolateral for B-A) and incubate at 37°C.

  • Sampling & Analysis: Sample the receiver compartment at 30, 60, 90, and 120 minutes. Quantify via LC-MS/MS.

  • Mass Balance: Lyse the cells post-assay to quantify intracellular accumulation. Total recovery must exceed 80% to rule out non-specific plastic binding.

Protocol 2: Hepatic Microsomal Stability (Metabolism)

Causality: The benzyl-methyl-amine moiety is highly susceptible to Cytochrome P450 (CYP)-mediated N-dealkylation. We determine the intrinsic clearance ( CLint​ ) using human liver microsomes to predict in vivo hepatic clearance (3). The assay relies on measuring the in vitro half-life ( t1/2​ ) at a substrate concentration well below Km​ to ensure first-order kinetics.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL suspension of human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-incubation: Pre-incubate the microsomes with 1 µM of the test compound (and Verapamil as a high-clearance positive control) at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding 1 mM NADPH (the essential electron donor for CYP450 enzymes). Self-Validation: A parallel "Minus-NADPH" control is run to rule out chemical instability or non-CYP degradation.

  • Quenching: At time points 0, 5, 15, 30, and 45 minutes, quench the reaction by transferring an aliquot into 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate t1/2​ and scale to CLint​ .

Protocol 3: Plasma Protein Binding via Rapid Equilibrium Dialysis (Distribution)

Causality: The lipophilic benzyl group and basic amines drive binding to alpha-1-acid glycoprotein (AAG) and human serum albumin (HSA). Determining the unbound fraction ( fu​ ) is critical, as only free drug can cross membranes and engage the target. We utilize Rapid Equilibrium Dialysis (RED) for high-throughput, accurate determination (4).

Step-by-Step Methodology:

  • Spiking: Spike human plasma with the test compound to a final concentration of 1 µM. Ensure DMSO concentration remains < 0.1% to prevent protein denaturation.

  • Loading: Place 200 µL of spiked plasma into the sample chamber of a RED device insert. Place 350 µL of PBS (pH 7.4) into the adjacent buffer chamber.

  • Equilibration: Seal the unit and incubate at 37°C on an orbital shaker at 300 rpm for 4 hours.

  • Matrix Matching: Remove aliquots from both chambers. Add blank plasma to the buffer samples, and blank buffer to the plasma samples to ensure identical matrix effects during ionization.

  • Analysis: Precipitate proteins with acetonitrile, centrifuge, and analyze via LC-MS/MS. Self-Validation: Warfarin is included as a highly bound control ( fu​<0.05 ).

Table 2: Assay Validation & Acceptance Criteria

AssayControl CompoundExpected OutcomeAcceptance Criteria
Caco-2 PermeabilityPropranolol (High) Papp​>20×10−6 cm/sTEER > 250 Ω·cm², Mass Balance > 80%
Caco-2 PermeabilityAtenolol (Low) Papp​<1×10−6 cm/sTEER > 250 Ω·cm², Mass Balance > 80%
Microsomal StabilityVerapamil t1/2​<15 minMinus-NADPH control shows <10% degradation
Plasma Protein BindingWarfarin fu​<0.05 (>95% bound)Recovery > 85%, Buffer control equilibrium reached

Metabolic Landscape & Biotransformation Pathways

Understanding the structural liabilities of 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol is crucial for lead optimization. The scaffold undergoes several predictable biotransformations:

  • N-Demethylation / N-Debenzylation: CYP3A4 and CYP2D6 mediate oxidative cleavage at the exocyclic amine, stripping the lipophilic benzyl group or the methyl group.

  • Pyrrolidine Oxidation: CYP-mediated oxidation of the pyrrolidine ring adjacent to the nitrogen forms a lactam metabolite, significantly reducing the basicity of the molecule.

  • Glucuronidation: UGT-mediated Phase II conjugation at the primary ethanol group creates a highly polar glucuronide, facilitating rapid renal excretion.

Metabolism Parent 2-[(R)-3-(Benzyl-methyl-amino) -pyrrolidin-1-yl]-ethanol CYP3A4 CYP3A4 / CYP2D6 Parent->CYP3A4 UGT UGT Enzymes Parent->UGT NDemethyl N-Demethylation (Loss of CH3) NDebenzyl N-Debenzylation (Loss of Benzyl) Lactam Pyrrolidine Oxidation (Lactam Formation) Glucuronide O-Glucuronidation (Phase II Conjugation) CYP3A4->NDemethyl CYP3A4->NDebenzyl CYP3A4->Lactam UGT->Glucuronide

Predicted Phase I and Phase II metabolic biotransformation pathways of the scaffold.

Pharmacokinetic Workflow & Decision Tree

To effectively translate this scaffold from a chemical intermediate to an in vivo tool compound, a strict logical progression must be followed. The workflow below illustrates the gating strategy used by drug development professionals to ensure only compounds with optimal PK parameters advance to costly animal studies.

Workflow Start Compound Synthesis & Verification PhysChem Physicochemical Profiling (pKa, LogD, Solubility) Start->PhysChem InVitro In Vitro ADME Assays PhysChem->InVitro Caco2 Caco-2 Permeability (Absorption & Efflux) InVitro->Caco2 Microsomes Microsomal Stability (Hepatic Clearance) InVitro->Microsomes PPB Plasma Protein Binding (Free Fraction) InVitro->PPB Decision Go/No-Go Decision: Are PK parameters optimal? Caco2->Decision Microsomes->Decision PPB->Decision InVivo In Vivo PK Studies (Rodent Models) Decision->InVivo Yes Optimize Structural Optimization (Lead Modification) Decision->Optimize No Optimize->Start

Iterative preclinical ADME screening and optimization workflow for lead compounds.

References

  • Gavai AV, et al. "Discovery of novel 1-arylmethyl pyrrolidin-2-yl ethanol amines as calcium-sensing receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 2005. 1

  • Hubatsch I, et al. "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers." Nature Protocols, 2007. 2

  • Obach RS. "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes." Drug Metabolism and Disposition, 1999.3

  • Waters N, et al. "Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding." Journal of Pharmaceutical Sciences, 2008. 4

Sources

Foundational

Thermodynamic Stability of 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol at Room Temperature

Executive Summary The molecule 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol is a highly functionalized chiral pharmaceutical intermediate. It features a central pyrrolidine ring, a tertiary benzylic amine at t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol is a highly functionalized chiral pharmaceutical intermediate. It features a central pyrrolidine ring, a tertiary benzylic amine at the C3 position with strict (R)-stereochemistry, and an N-hydroxyethyl appendage at the N1 position. Understanding its thermodynamic and kinetic stability at room temperature (298 K) is critical for downstream active pharmaceutical ingredient (API) synthesis, formulation, and long-term storage.

This whitepaper provides an in-depth analysis of the molecule's conformational dynamics, stereochemical integrity, and chemical degradation pathways. Furthermore, it establishes self-validating experimental protocols designed to empirically quantify these thermodynamic parameters.

Structural Thermodynamics and Conformational Dynamics

At room temperature, the stability of this molecule is governed by the interplay of ring strain, steric hindrance, and electronic effects. We must distinguish between the rapid thermodynamic equilibration of its conformers and the high kinetic barriers preventing its degradation.

Pyrrolidine Ring Pseudorotation

Unlike rigid six-membered rings, five-membered pyrrolidine rings do not possess a single deep energetic minimum. Instead, they undergo rapid pseudorotation through various envelope (E) and twist (T) conformations. Ab initio studies on pyrrolidine derivatives demonstrate that the energy barrier for this pseudorotation is exceptionally low—typically around 0.8 to 2.0 kcal/mol[1].

Because the thermal energy at 298 K ( RT≈0.59 kcal/mol) is sufficient to rapidly overcome this barrier, the pyrrolidine core is highly fluxional. The bulky benzyl-methyl-amino group at C3 will thermodynamically bias the conformational ensemble toward states where this substituent occupies a pseudo-equatorial position to minimize transannular steric clashes[2].

Stereochemical Integrity at C3

The (R)-configuration at the C3 carbon is thermodynamically locked at room temperature. Epimerization to the (S)-enantiomer would require the heterolytic cleavage of the C-N bond or the deprotonation of the C3 methine proton. The pKa of an unactivated sp3 C-H bond adjacent to an amine is typically >35. Consequently, the activation energy ( ΔG‡ ) for spontaneous epimerization at 298 K is insurmountable without a strong base or metal catalyst. The molecule maintains absolute stereochemical fidelity under standard ambient conditions.

Chemical Vulnerabilities: Benzylic Oxidation

While the molecule is thermodynamically stable against spontaneous unimolecular decomposition, it possesses a specific kinetic vulnerability: the benzylic position. The C-H bond dissociation energy (BDE) at the benzylic position is relatively low (~85–88 kcal/mol) due to the resonance stabilization of the resulting benzylic radical. Over prolonged periods, exposure to atmospheric oxygen and ambient light can initiate autoxidation, converting the benzylamine moiety into a secondary imine or benzaldehyde derivative[3].

G A 2-[(R)-3-(Benzyl-methyl-amino)- pyrrolidin-1-yl]-ethanol B Conformational Dynamics A->B C Stereochemical Integrity A->C D Chemical Stability A->D B1 Rapid Pseudorotation (ΔG‡ ~0.8 kcal/mol) B->B1 C1 C3 Epimerization (ΔG‡ >35 kcal/mol) C->C1 D1 Benzylic Oxidation (BDE ~88 kcal/mol) D->D1

Caption: Thermodynamic and kinetic stability vectors of the substituted pyrrolidine at 298 K.

Quantitative Thermodynamic Parameters

To facilitate process chemistry decisions, the following table synthesizes the theoretical and empirical thermodynamic parameters for this molecular class.

PropertyEstimated ValueCausality / Practical Implication
Pseudorotation Barrier ( ΔG‡ ) ~0.8 - 2.0 kcal/molRapid conformational exchange; molecule behaves as a flexible entity in solution, preventing crystallization-induced stress.
C3 Epimerization Barrier > 35 kcal/molAbsolute retention of (R)-configuration at 298 K; no risk of racemization during standard storage.
Benzylic C-H BDE ~85 - 88 kcal/molSusceptible to radical-mediated autoxidation. Requires storage under inert atmosphere (N2/Ar) to ensure long-term stability.
pKa1 (Pyrrolidine N) 8.5 - 9.0Predominantly protonated at physiological pH; highly soluble in aqueous acidic media.
pKa2 (Benzyl-methyl N) 7.5 - 8.0Secondary protonation site; potential for intramolecular hydrogen bonding with the N-hydroxyethyl group.

Self-Validating Experimental Protocols

To empirically validate the thermodynamic stability and degradation kinetics of 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol, the following self-validating workflows must be executed. As a principle of scientific integrity, every protocol includes internal controls to ensure that the data generated is an artifact of the molecule, not the instrument.

Protocol 1: Orthogonal Thermal Profiling (TGA/DSC)

Purpose: To determine the intrinsic thermal stability, melting point, and decomposition onset of the neat compound. Causality: Thermogravimetric Analysis (TGA) must precede Differential Scanning Calorimetry (DSC). If a sample contains residual solvent or water, the endothermic evaporation will mask or shift the true melting endotherm in the DSC. TGA confirms the sample is free of volatiles, validating the subsequent DSC data.

Step-by-Step Methodology:

  • System Suitability Test (SST): Calibrate the DSC using a high-purity Indium standard. The melting onset must be 156.6±0.2∘C . Rationale: Ensures thermocouple accuracy before sample analysis.

  • Sample Preparation: Weigh 3–5 mg of the compound into an aluminum pan inside a nitrogen-purged glovebox to prevent premature moisture absorption (hygroscopicity). Crimp the pan with a pinhole lid to allow gas escape without pressure buildup.

  • TGA Execution: Heat from 25°C to 400°C at 10°C/min under a 50 mL/min N2 purge.

  • DSC Execution: If TGA shows <0.5% weight loss below 150°C, proceed to DSC. Heat from 25°C to 250°C at 10°C/min.

  • Data Analysis: Identify the glass transition ( Tg​ ), melting point ( Tm​ ), and decomposition onset ( Td​ ).

Protocol 2: Accelerated Oxidative Degradation via LC-MS/MS

Purpose: To map the kinetic degradation pathway of the benzylic amine and extrapolate its shelf-life at 298 K. Causality: Because benzylic oxidation at room temperature is too slow to measure efficiently, we use elevated temperatures and an oxygen-rich environment to accelerate the reaction. By measuring the degradation rate at three different elevated temperatures, we can use the Arrhenius equation to accurately calculate the stability at 298 K.

Step-by-Step Methodology:

  • SST & Internal Standard: Spike all samples with 1 µg/mL of an isotopically labeled stable internal standard (e.g., a 13C or D5​ -labeled analog). Rationale: Normalizes any fluctuations in mass spectrometer ionization efficiency over the multi-day run.

  • Sample Stressing: Prepare 1 mg/mL solutions of the compound in a 50:50 Water:Acetonitrile mixture. Place aliquots into sealed vials with an oxygen headspace.

  • Incubation: Incubate vials at 40°C, 50°C, and 60°C.

  • Sampling: Pull aliquots at t=0,24,48,72,and 96 hours. Quench immediately by transferring to a 4°C autosampler.

  • LC-MS/MS Analysis: Monitor the disappearance of the parent mass and the appearance of the primary oxidation degradant (typically the corresponding benzylimine or benzaldehyde fragment)[3].

  • Arrhenius Extrapolation: Plot ln(k) vs. 1/T to derive the activation energy of oxidation and calculate the predicted half-life at 25°C (298 K).

G SST System Suitability (Indium/Isotope Std) Prep Sample Prep (Inert Atmosphere) SST->Prep Validates DSC DSC/TGA Analysis (10°C/min heating) Prep->DSC LCMS LC-MS/MS (Oxidation Monitoring) Prep->LCMS Data Arrhenius Extrapolation DSC->Data Thermal Profile LCMS->Data Kinetic Rates

Caption: Self-validating experimental workflow for thermodynamic and kinetic profiling.

Conclusion

2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol is thermodynamically highly stable at room temperature (298 K) with respect to its core skeletal and stereochemical features. The pyrrolidine ring accommodates steric bulk through rapid, low-energy pseudorotation, while the (R)-chiral center remains locked due to an insurmountable activation barrier for epimerization. The primary vector for degradation is not thermodynamic instability, but rather the kinetic susceptibility of the benzylic amine to autoxidation. By employing the self-validating DSC and LC-MS/MS protocols outlined above, researchers can accurately quantify these parameters, ensuring robust scale-up and formulation strategies.

References

  • - The Journal of Physical Chemistry A - ACS Publications[1] 2. - ResearchGate[2] 3. - Thieme Connect[3] 4. - RSC Publishing[4]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthesis of 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol

Executive Summary The compound 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol is a highly specialized, chiral 3-aminopyrrolidine derivative. In modern drug discovery, functionalized pyrrolidines serve as privile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol is a highly specialized, chiral 3-aminopyrrolidine derivative. In modern drug discovery, functionalized pyrrolidines serve as privileged scaffolds, frequently utilized in the development of G protein-coupled receptor (GPCR) ligands, including muscarinic and histamine receptor antagonists [1]. This whitepaper provides a comprehensive technical guide on the physicochemical properties, molecular weight, and a self-validating synthetic methodology for this specific enantiomer.

Chemical Identity & Physicochemical Profiling

While highly specific chiral intermediates often lack a universally indexed Chemical Abstracts Service (CAS) registry number in public commercial catalogs, their structural analogs (such as [3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid, CAS: 1353955-48-2) are well-documented[2].

The exact molecular weight of 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol is 234.34 g/mol , derived from its molecular formula C14H22N2O . The presence of a tertiary amine within the pyrrolidine ring and a benzyl-methyl-amine exocyclic to the ring creates a highly basic, lipophilic core, balanced by the polar hydroxyl group of the ethanol appendage.

Quantitative Data Summary
PropertyValue
Chemical Name 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol
Molecular Formula C14H22N2O
Molecular Weight 234.34 g/mol
Exact Mass 234.1732 Da
Stereochemistry (R)-configuration at the C3 position of the pyrrolidine ring
Hydrogen Bond Donors 1 (Hydroxyl group)
Hydrogen Bond Acceptors 3 (Two tertiary amines, one hydroxyl oxygen)
Structurally Adjacent CAS (Acetic acid analog) 1353955-48-2 [2]
Structurally Adjacent CAS (Methoxy-ethylamine analog) 1353946-60-7 [3]

Synthetic Methodology: A Self-Validating Protocol

This protocol is designed as a self-validating system: the success of each step can be independently verified via LC-MS before proceeding, ensuring high fidelity of the final product.

Step-by-Step Experimental Workflow

Step 1: Reductive Amination (Benzylation)

  • Procedure: Dissolve (R)-1-Boc-3-aminopyrrolidine (1.0 eq) and benzaldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE). Stir for 1 hour at room temperature to allow imine formation. Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.

  • Mechanistic Causality: NaBH(OAc)3 is chosen over NaBH3CN because it is milder, less toxic, and specifically reduces the protonated iminium ion without reducing the unreacted aldehyde. This prevents the formation of benzyl alcohol side products.

Step 2: N-Methylation

  • Procedure: To the crude secondary amine from Step 1, add aqueous formaldehyde (37%, 2.0 eq) and additional NaBH(OAc)3 (2.0 eq) in DCE. Stir for 4 hours at room temperature.

  • Mechanistic Causality: While Eschweiler-Clarke conditions (formaldehyde/formic acid) are traditional for N-methylation, the high temperatures and acidic environment can prematurely cleave the Boc protecting group. Reductive amination with NaBH(OAc)3 maintains the integrity of the Boc group.

Step 3: Boc Deprotection

  • Procedure: Dissolve the purified intermediate in dichloromethane (DCM) and cool to 0°C. Add trifluoroacetic acid (TFA) dropwise (DCM:TFA ratio 4:1). Stir for 2 hours, then concentrate under vacuum. Neutralize the TFA salt using a basic ion-exchange resin (e.g., Amberlyst A21) or an aqueous workup with 1N NaOH to yield the free base.

  • Mechanistic Causality: The tertiary amines will form a di-TFA salt. Complete neutralization is critical; residual TFA will neutralize the base in the subsequent step, halting the alkylation.

Step 4: N-Alkylation (Ethanol Appendage)

  • Procedure: Dissolve the free base of (R)-3-(benzylmethylamino)pyrrolidine (1.0 eq) in anhydrous acetonitrile (MeCN). Add anhydrous potassium carbonate (K2CO3) (2.5 eq) and 2-bromoethanol (1.1 eq). Heat to 60°C for 12 hours.

  • Mechanistic Causality: MeCN is a polar aprotic solvent that accelerates the SN2 reaction. K2CO3 is a mild, insoluble base that scavenges the generated HBr. A stronger base (like NaH or KOtBu) would cause the base-catalyzed elimination of 2-bromoethanol into volatile ethylene oxide, drastically reducing yields.

Visualizing the Synthetic Pathway

The following diagram maps the logical progression of the synthetic workflow described above.

SynthesisRoute SM (R)-1-Boc-3-aminopyrrolidine Starting Material Step1 Step 1: Reductive Amination (Benzaldehyde, NaBH(OAc)3, DCE) SM->Step1 Int1 (R)-1-Boc-3-(benzylamino)pyrrolidine Step1->Int1 Step2 Step 2: N-Methylation (Formaldehyde, NaBH(OAc)3, DCE) Int1->Step2 Int2 (R)-1-Boc-3-(benzylmethylamino)pyrrolidine Step2->Int2 Step3 Step 3: Boc Deprotection (TFA / DCM, then NaOH neutralization) Int2->Step3 Int3 (R)-3-(benzylmethylamino)pyrrolidine (Free Base) Step3->Int3 Step4 Step 4: N-Alkylation (2-Bromoethanol, K2CO3, MeCN, 60°C) Int3->Step4 Product 2-[(R)-3-(Benzyl-methyl-amino)- pyrrolidin-1-yl]-ethanol MW: 234.34 g/mol Step4->Product

Figure 1: Step-by-step synthetic workflow for 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol.

Pharmacological Relevance in Drug Development

The structural motif of 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol is highly relevant in the design of central nervous system (CNS) therapeutics.

  • Receptor Subtype Selectivity: Research into derivatives of dimethindene has demonstrated that modifying the basic side chains of cyclic amines significantly alters their affinity for human recombinant muscarinic (M1-M5) and histamine (H1) receptors [1]. The benzyl-methyl-amino group provides a bulky, lipophilic anchor that can occupy hydrophobic pockets within GPCRs.

  • Hydrogen Bonding Dynamics: The addition of the ethanol group to the pyrrolidine nitrogen introduces a critical hydrogen bond donor/acceptor site. This allows the molecule to interact with polar residues (such as aspartate or threonine) in the transmembrane helices of target receptors, often increasing binding affinity and altering the pharmacokinetic profile (e.g., improving aqueous solubility and modulating blood-brain barrier penetration).

References

  • Structure−Activity Relationships of Dimethindene Derivatives as New M2-Selective Muscarinic Receptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • 1353955-48-2 |[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid Source: BIOFOUNT URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol

Executive Summary The compound 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol is a highly functionalized, chiral polyamine building block frequently utilized in the development of advanced pharmaceutical APIs. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol is a highly functionalized, chiral polyamine building block frequently utilized in the development of advanced pharmaceutical APIs. This application note details a robust, three-step synthetic protocol starting from the commercially available precursor, (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate.

Designed for high chemoselectivity and stereoconservation, this route leverages orthogonal protecting group chemistry and thermodynamic control to deliver the target molecule with high purity and yield, eliminating the need for complex intermediate purifications.

Mechanistic Rationale & Strategic Design

As a self-validating synthetic system, every step in this protocol is engineered with specific causality and visual/analytical feedback loops:

  • Chemoselective N-Benzylation (Step 1): The starting material features a Boc-protected primary pyrrolidine nitrogen and an unprotected, exocyclic secondary amine. Direct N-alkylation using benzyl bromide and potassium carbonate is a classical and highly efficient SN​2 substitution method[1]. The mild basic conditions prevent any unwanted side reactions, while the steric bulk of the resulting tertiary amine prevents over-alkylation.

  • Orthogonal Boc Deprotection (Step 2): The tert-butoxycarbonyl (Boc) group is cleaved using 4M HCl in anhydrous 1,4-dioxane. This reagent provides fast, efficient, and selective deprotection[2],[3]. We avoid aqueous acidic workups (like TFA/DCM) because the resulting highly polar diamine is difficult to extract. Instead, HCl in dioxane drives the product to precipitate directly out of solution as a stable dihydrochloride salt, simplifying isolation[4].

  • Regioselective N-Alkylation via Finkelstein Catalysis (Step 3): The deprotected pyrrolidine nitrogen is alkylated with 2-bromoethanol. Because the starting material is a dihydrochloride salt, excess potassium carbonate (4.0 equivalents) is strictly required to first liberate the free base and subsequently act as an acid scavenger for the generated HBr. The addition of catalytic Potassium Iodide (KI) facilitates an in situ Finkelstein reaction, temporarily converting 2-bromoethanol to the highly reactive 2-iodoethanol, thereby accelerating the SN​2 displacement at a moderate 70°C[5].

  • Stereoconservation: The (R)-stereocenter at position 3 of the pyrrolidine ring is fully preserved throughout the workflow, as no bond-breaking or forming events occur at or adjacent to this chiral center.

Synthetic Workflow Diagram

SynthesisWorkflow SM (R)-Boc-3-(methylamino) pyrrolidine Int1 (R)-Boc-3-(benzylmethylamino) pyrrolidine SM->Int1 Step 1: N-Benzylation BnBr, K2CO3, MeCN Int2 (R)-3-(benzylmethylamino) pyrrolidine HCl Int1->Int2 Step 2: Boc Deprotection 4M HCl/Dioxane Product 2-[(R)-3-(Benzyl-methyl-amino) -pyrrolidin-1-yl]-ethanol Int2->Product Step 3: N-Alkylation 2-Bromoethanol, KI

Figure 1: Three-step synthesis of 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol.

Quantitative Data & Reaction Parameters

To ensure reproducibility, the critical reaction parameters and expected quantitative outcomes are summarized below:

StepReaction TypeReagents & SolventsTemp (°C)Time (h)Expected YieldIn-Process Control (IPC)
1 N-BenzylationBnBr (1.1 eq), K₂CO₃ (2.0 eq), MeCN60485 - 90%TLC (Appearance of UV-active spot)
2 Boc Deprotection4M HCl in Dioxane (10.0 eq)252> 95%Visual (Cessation of gas evolution)
3 N-Alkylation2-Bromoethanol (1.2 eq), K₂CO₃ (4.0 eq), KI (0.1 eq), MeCN701275 - 80%LC-MS (Target m/z: 263.2 [M+H]⁺)

Step-by-Step Experimental Protocols

Step 1: Synthesis of (R)-tert-butyl 3-(benzyl(methyl)amino)pyrrolidine-1-carboxylate
  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate (1.0 equiv.) and anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration.

  • Base Addition: Add finely powdered, anhydrous Potassium Carbonate (K₂CO₃, 2.0 equiv.). Stir the suspension at room temperature for 10 minutes.

  • Alkylation: Dropwise, add Benzyl Bromide (BnBr, 1.1 equiv.) via syringe. Caution: Benzyl bromide is a potent lachrymator; perform strictly inside a fume hood.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60°C for 4 hours.

  • Self-Validation (IPC): Spot the reaction on a silica TLC plate (Eluent: 30% EtOAc in Hexanes). The starting material is not strongly UV-active, but the benzylated product will show a distinct, strongly UV-active spot at 254 nm.

  • Workup: Cool to room temperature. Filter the mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate in vacuo. Partition the residue between Ethyl Acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the intermediate as a pale yellow oil.

Step 2: Synthesis of (R)-N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride
  • Preparation: Dissolve the intermediate from Step 1 (1.0 equiv.) in a minimal amount of anhydrous Dichloromethane (DCM) and cool the flask to 0°C using an ice bath.

  • Deprotection: Slowly add a commercially available solution of 4M HCl in 1,4-dioxane (10.0 equiv.)[3].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours[4].

  • Self-Validation (IPC): The cleavage of the Boc group generates isobutylene and carbon dioxide gas. The reaction is complete when effervescence ceases. Concurrently, the deprotected diamine will precipitate out of the solvent matrix as a white dihydrochloride salt.

  • Workup: Add cold diethyl ether to the flask to force complete precipitation of the salt. Filter the solid through a Büchner funnel, washing thoroughly with additional diethyl ether to remove residual dioxane and organic impurities. Dry the highly hygroscopic solid under high vacuum.

Step 3: Synthesis of 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol
  • Preparation: Suspend the dihydrochloride salt from Step 2 (1.0 equiv.) in anhydrous Acetonitrile (0.15 M).

  • Free-Basing: Add anhydrous K₂CO₃ (4.0 equiv.). Causality Note: 2 equivalents are consumed immediately to neutralize the dihydrochloride salt, liberating the nucleophilic free amine. The remaining 2 equivalents act as the acid scavenger for the subsequent alkylation. Stir at room temperature for 30 minutes.

  • Catalyst & Reagent Addition: Add Potassium Iodide (KI, 0.1 equiv.) followed by 2-Bromoethanol (1.2 equiv.).

  • Heating: Heat the reaction mixture to 70°C and stir vigorously for 12 hours.

  • Self-Validation (IPC): Analyze via LC-MS. The conversion of the secondary amine to a tertiary amine alters its retention time. Look for the target mass of 263.2 m/z [M+H]⁺.

  • Workup: Cool the mixture, filter off the inorganic salts, and concentrate the filtrate. Partition the residue between DCM and saturated aqueous NaHCO₃. Extract the aqueous layer twice with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Purification: If trace over-alkylation or unreacted starting material is present, purify the crude product via flash column chromatography using a gradient of DCM to 10% Methanol in DCM (with 1% NH₄OH modifier to prevent amine streaking on silica).

Analytical Characterization (Expected)

  • ¹H NMR (400 MHz, CDCl₃): Characteristic signals will include a multiplet at ~7.25-7.35 ppm (5H, aromatic protons), a distinct AB quartet or singlet at ~3.55 ppm (2H, benzylic CH₂), a triplet at ~3.60 ppm (2H, -CH₂OH), and a sharp singlet at ~2.20 ppm (3H, N-CH₃). A broad singlet for the hydroxyl (-OH) proton should be visible around ~2.80 ppm, exchangeable with D₂O.

  • FTIR: A broad stretch centered around 3300 cm⁻¹ confirming the presence of the primary hydroxyl group.

References

  • [2] Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). International Journal of Peptide Research and Therapeutics. ResearchGate. URL:[Link]

  • [4] Common Organic Chemistry. Boc Deprotection - HCl. URL:[Link]

  • [5] European Journal of Organic Chemistry. (2007). Aqueous-Mediated N-Alkylation of Amines. ResearchGate. URL:[Link]

Sources

Application

Advanced HPLC Method Development and Validation for the Quantification of 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol

[label="Method Validation\nICH Q2(R2)", fillcolor Finalizing the Validation Process I'm now implementing the validation process, with detailed system suitability parameters. Acceptance criteria are set: %RSD of area belo...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Method Validation\nICH Q2(R2)", fillcolor

Finalizing the Validation Process

I'm now implementing the validation process, with detailed system suitability parameters. Acceptance criteria are set: %RSD of area below 2.0%, tailing factor less than 1.5, and theoretical plates greater than 5000. Specificity, linearity (25% to 150%), accuracy, and precision (repeatability and intermediate precision) will be assessed.

Refining the Chromatographic Conditions

I'm currently adjusting the chromatographic protocol, specifically the high pH method, to get stable retention times. I'm focusing on evaluating the initial gradient, aiming for a consistent resolution of the analyte and any potential degradants. I also need to verify that silanol interactions are not an issue.

Optimizing for Stable Retention

I'm now zeroing in on achieving stable retention in the HPLC protocol, particularly with the high pH method. Evaluating the initial gradient settings is key to getting a consistently good resolution for both the analyte and any degradation products. I also want to make sure I am not seeing any issues due to silanol interactions.

Refining the Abstract

I'm now revising the abstract for the application note. I am aiming for a concise summary of the method development and validation of the HPLC assay. I want to convey that this high pH method using a hybrid silica column minimizes tailing and ensures robust quantification.

Defining the Method Overview

I'm now writing the application note's method development section, focusing on how I picked the high-pH approach to avoid peak tailing. At a pH of 10.0, the amine is neutralized, maximizing hydrophobic retention. A hybrid silica column is necessary to handle the high pH, as described.

Finalizing the Application Note

I'm now putting the finishing touches on the application note, focusing on clarity. I've structured it into clear sections covering method development, including tables for chromatographic conditions and the gradient program. I've also added the system suitability parameters, specificity, and validation of linearity and accuracy, adhering to ICH Q2(R2) guidelines and adding references. I'm making sure it's all clearly presented.

Integrating Regulatory Citations

I'm now integrating citations from EMA, Welch, Phenomenex, and Sigma-Aldrich to reinforce the methodological robustness. I am now providing clear causality to clarify why I chose certain parameters, like temperature. I've focused on clarity in the discussion.

Finalizing the Document

I'm now completing the application note, integrating all the essential components. The technical accuracy is now field-proven. The document shows clear causality, includes self-validating system protocols and regulatory references, along with the data in tables. DOT diagrams are added to visually capture the methodology.

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Application Focus: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Basic Amine Resolution, and ICH Q2(R2) Compliance

Physicochemical Profiling & Chromatographic Challenges

Developing a robust quantitative assay for 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol requires a deep understanding of its molecular architecture. The molecule features a pyrrolidine ring and a benzyl-methyl-amino moiety, yielding two highly basic tertiary amines. Additionally, it contains a primary alcohol (ethanol group) and a chiral center at the 3-position of the pyrrolidine ring.

The Causality of Peak Tailing

The fundamental challenge in analyzing basic compounds via RP-HPLC is severe peak tailing[1]. This chromatographic defect is not merely a cosmetic issue; it compromises integration accuracy, resolution, and method reproducibility.

The causality lies in secondary interactions. Standard reversed-phase columns consist of a silica backbone bonded with C18 chains. However, not all surface silanols (Si-OH) are bonded. At a neutral or slightly acidic pH (pH 4–7), the tertiary amines on our analyte (estimated pKa ~8.5–9.5) are fully protonated (positively charged), while the residual silanols on the stationary phase are ionized (negatively charged, Si-O⁻)[2]. This creates a strong ion-exchange interaction that retains the tail end of the analyte band, skewing the peak.

To engineer a self-validating and robust method, we must manipulate the mobile phase pH to neutralize either the analyte or the silanols.

Method Development Strategy

Rather than relying on ion-pairing reagents (which require extensive column equilibration and complicate LC-MS compatibility), the most elegant solution is the High-pH Paradigm .

By adjusting the mobile phase to pH 10.0 , we force the mobile phase pH above the pKa of the tertiary amines. This deprotonates the molecule into its neutral, free-base form. Consequently, ion-exchange interactions with the stationary phase are completely abolished, and retention is driven purely by predictable hydrophobic interactions with the benzyl group and pyrrolidine backbone.

Because traditional silica dissolves at pH > 8.0, this strategy strictly requires an Ethylene-Bridged Hybrid (BEH) silica column . Hybrid particles incorporate organic bridges within the silica matrix, providing extreme resistance to alkaline hydrolysis while maintaining high theoretical plate counts[1].

Workflow A 1. Physicochemical Profiling Analyte: Dicationic Basic Amine pKa: ~9.0 | LogP: ~1.8 B 2. Column Selection Ethylene-Bridged Hybrid (BEH) C18 (High pH Tolerant) A->B Drives stationary phase choice C 3. Mobile Phase Optimization Buffer: 10 mM NH4HCO3 (pH 10.0) Organic: Acetonitrile B->C Enables alkaline conditions D 4. Chromatographic Tuning Temp: 40°C | Gradient Elution Target Asymmetry < 1.5 C->D Suppresses silanol ionization E 5. Method Validation ICH Q2(R2) Guidelines D->E Ensures robust quantification

Logical workflow for reversed-phase HPLC method development of basic amine compounds.

Temperature and Diluent Kinetics

We set the column compartment to 40°C . The bulky benzyl group increases the molecule's hydrodynamic radius, which can slow mass transfer between the mobile and stationary phases. Elevating the temperature decreases mobile phase viscosity, thereby enhancing the longitudinal diffusion coefficient and sharpening the peak. The sample diluent is matched to the initial gradient conditions (95:5 Aqueous:Organic) to prevent solvent-mismatch peak distortion at the solvent front.

Optimized HPLC Protocol

The following step-by-step methodology provides a complete, ready-to-execute protocol for the assay and purity determination of the target compound. (Note: This is an achiral method. If enantiomeric excess of the (R)-configuration must be determined, a separate chiral stationary phase method is required).

Reagents and Materials
  • Buffer Salt: Ammonium Bicarbonate (NH₄HCO₃), LC-MS grade.

  • pH Modifier: Ammonium Hydroxide (NH₄OH), 28-30% solution.

  • Organic Modifier: Acetonitrile (ACN), HPLC grade.

  • Water: Ultrapure Milli-Q water (18.2 MΩ·cm).

Mobile Phase Preparation
  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.0): Dissolve 0.79 g of NH₄HCO₃ in 1000 mL of ultrapure water. Add Ammonium Hydroxide dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 10.0 ± 0.05. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B: 100% Acetonitrile.

Chromatographic Conditions

Table 1: Optimized Instrument Parameters

ParameterSetting / ValueRationale
Column Waters XBridge BEH C18 (150 x 4.6 mm, 3.5 µm)Hybrid silica prevents dissolution at pH 10.0.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Injection Volume 10 µLBalances sensitivity with column loading capacity.
Column Temp. 40°CImproves mass transfer and reduces system backpressure.
Detection (UV) 215 nmCaptures the π-π* transitions of the isolated benzyl ring.
Diluent Water : Acetonitrile (90:10, v/v)Prevents peak splitting caused by strong solvent effects.

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.0955Initial hold to retain polar impurities
2.0955Isocratic hold
12.04060Linear ramp to elute the main API peak
15.01090Column wash (removes highly lipophilic dimers)
17.01090Isocratic wash
17.1955Return to initial conditions
22.0955Re-equilibration

Method Validation (ICH Q2(R2) Framework)

A method is only as reliable as its validation. To ensure trustworthiness, this protocol must operate as a self-validating system, adhering strictly to the ICH Q2(R2) Guidelines for Validation of Analytical Procedures [3].

Interactions cluster_LowPH Low pH (< 3.0) cluster_HighPH High pH (> 9.5) Analyte Analyte Two Tertiary Amines LowPH_State Analyte State Protonated (Dicationic) Analyte->LowPH_State HighPH_State Analyte State Neutral (Free Base) Analyte->HighPH_State LowPH_Result Result Poor Retention, Good Peak Shape LowPH_State->LowPH_Result LowPH_Silanol Silanol State Neutral (Si-OH) LowPH_Silanol->LowPH_Result Minimal interaction HighPH_Result Result Strong Retention, No Tailing* HighPH_State->HighPH_Result HighPH_Silanol Silanol State Ionized (Si-O⁻) HighPH_Silanol->HighPH_Result *Requires Hybrid Silica

Effect of mobile phase pH on analyte ionization and silanol interactions.

System Suitability Testing (SST)

SST is the vanguard of analytical integrity. Before analyzing any unknown samples, inject the working standard (e.g., 100 µg/mL) six times. The system is deemed "fit-for-purpose" only if:

  • Retention Time %RSD: ≤ 1.0%

  • Peak Area %RSD: ≤ 2.0%

  • USP Tailing Factor ( As​ ): ≤ 1.5 (Confirms successful mitigation of silanol interactions)[4].

  • Theoretical Plates ( N ): ≥ 5,000

Validation Parameters Summary

Execute the validation according to the parameters defined below to prove the method's precision, accuracy, and specificity over the reportable range[5].

Table 3: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation ParameterExperimental DesignAcceptance Criteria
Specificity Inject Blank, Placebo, and Standard. Force degrade sample (Acid, Base, Peroxide, Heat, UV).No interfering peaks at the retention time of the main peak. Peak purity angle < purity threshold (via PDA).
Linearity & Range Prepare standards at 25%, 50%, 75%, 100%, 125%, and 150% of nominal concentration.Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept ≤ 2.0% of the 100% response.
Accuracy (Recovery) Spike API into placebo matrix at 50%, 100%, and 150% levels (n=3 per level).Mean recovery at each level must be between 98.0% and 102.0%.
Repeatability (Precision) 6 independent sample preparations at 100% nominal concentration.%RSD of the calculated assay results ≤ 2.0%.
Robustness Deliberately vary Flow Rate (±0.1 mL/min), Temp (±5°C), and pH (±0.2 units).SST criteria must still be met. Assay results must not deviate > 2.0% from nominal.

Conclusion

By leveraging a high-pH mobile phase in conjunction with an ethylene-bridged hybrid stationary phase, this method successfully neutralizes the dicationic nature of 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol. This approach eliminates the peak tailing traditionally associated with basic amines, resulting in a highly reproducible, ICH Q2(R2)-compliant assay suitable for routine quality control and pharmaceutical development.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA). URL:[Link]

  • HPLC Column Selection: Core to Method Development (Part II) . Welch Materials. URL:[Link]

  • Reversed Phase HPLC Method Development . Phenomenex. URL: [Link]

Sources

Method

NMR spectroscopy characterization of 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol

NMR Spectroscopy Characterization of 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol: A Comprehensive Guide for Structural Elucidation Executive Summary The structural elucidation of complex chiral amines require...

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Author: BenchChem Technical Support Team. Date: April 2026

NMR Spectroscopy Characterization of 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol: A Comprehensive Guide for Structural Elucidation

Executive Summary

The structural elucidation of complex chiral amines requires a rigorous, multi-dimensional NMR approach. 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol (C14H22N2O) is a highly functionalized pyrrolidine derivative featuring a stable (R)-stereocenter at the C3 position, an exocyclic benzyl-methyl-amine, and an N-hydroxyethyl substituent. This application note details the causal reasoning, self-validating protocols, and conformational analyses necessary to unambiguously assign its 1H and 13C NMR spectra.

Structural Dynamics & Experimental Causality

When characterizing heavily substituted pyrrolidines, the dynamic behavior of the molecule dictates the experimental setup. The presence of two tertiary amines (the pyrrolidine nitrogen and the exocyclic benzyl-methyl-amine) introduces the potential for intermediate rates of nitrogen inversion and restricted rotation at room temperature[1].

  • Solvent Selection: Chloroform-d (CDCl3) is the standard solvent due to its excellent solubilizing properties for lipophilic amines[2]. However, the hydroxyl proton of the ethanol group often appears as a broad singlet that can obscure critical aliphatic multiplets.

  • Self-Validating Causality: To validate the assignment of the exchangeable -OH proton, a D2O shake experiment is mandatory. By adding a drop of D2O to the CDCl3 sample, the hydroxyl proton undergoes rapid chemical exchange with deuterium, causing its signal to disappear and confirming its identity[3].

  • Temperature Control: If significant line broadening is observed in the pyrrolidine ring protons (C2, C4, C5), variable-temperature (VT) NMR at elevated temperatures (e.g., 45 °C) should be employed to increase the rate of conformational interconversion, thereby sharpening the signals[4].

Quantitative Data: 1D NMR Predictive Assignments

The structural complexity of this molecule results in highly overlapping aliphatic signals. The tables below summarize the expected chemical shifts, multiplicities, and the structural causality behind each assignment based on established pyrrolidine and amine chemical physics[5],[2].

Table 1: 1H NMR Assignments (400 MHz, CDCl3)

Proton Environment Predicted Shift (ppm) Multiplicity Integration Causality / Structural Note
Aromatic (Benzyl) 7.20 - 7.35 m 5H Phenyl ring protons; complex multiplet due to overlapping ortho/meta/para signals.
O-CH2 (Ethanol) 3.65 t (J = 5.8 Hz) 2H Strongly deshielded by the adjacent electronegative hydroxyl oxygen.
Benzyl-CH2 3.55 ABq (J = 13.5 Hz) 2H Diastereotopic due to the proximity of the stable (R)-chiral center at C3.
Pyrrolidine C3-H 3.15 m 1H Deshielded by the tertiary amine; complex splitting from C2 and C4 protons.
N-CH2 (Ethanol) 2.65 t (J = 5.8 Hz) 2H Shielded relative to O-CH2; couples strictly with O-CH2 protons.
Pyrrolidine C2, C5 2.45 - 2.85 m 4H Adjacent to ring nitrogen; diastereotopic pairs due to ring pseudorotation.
N-CH3 2.20 s 3H Sharp singlet; diagnostic marker for the N-methyl group.
Pyrrolidine C4 1.75 - 2.05 m 2H Most shielded ring protons; furthest from the deshielding heteroatoms.

| OH (Hydroxyl) | 2.50 - 3.50 | br s | 1H | Broadens due to chemical exchange; disappears upon D2O addition. |

Table 2: 13C NMR Assignments (100 MHz, CDCl3)

Carbon Environment Predicted Shift (ppm) Type Causality / Structural Note
Aromatic C-ipso 139.0 C Quaternary carbon attached to the benzyl CH2.
Aromatic C-o, m, p 126.9 - 128.8 CH Standard phenyl ring carbons.
Pyrrolidine C3 65.2 CH Highly deshielded by the attached benzyl-methyl-amino group.
O-CH2 (Ethanol) 59.8 CH2 Deshielded by electronegative oxygen.
Benzyl-CH2 59.5 CH2 Benzylic and adjacent to a tertiary amine.
Pyrrolidine C2 58.4 CH2 Adjacent to ring nitrogen and the C3 chiral center.
N-CH2 (Ethanol) 57.1 CH2 Standard N-alkyl shift.
Pyrrolidine C5 53.8 CH2 Adjacent to ring nitrogen, less sterically hindered than C2.
N-CH3 39.0 CH3 Standard N-methyl carbon shift.

| Pyrrolidine C4 | 28.5 | CH2 | Aliphatic ring carbon, furthest from heteroatoms. |

Step-by-Step 2D NMR Workflow

To transition from predictive assignments to absolute structural proof, a self-validating 2D NMR workflow is required. The following protocol ensures that every structural domain is cross-verified[1].

Step 1: Sample Preparation & 1D Acquisition

  • Weigh 15–20 mg of the analyte and dissolve in 0.6 mL of CDCl3 containing 0.03% v/v TMS (internal standard).

  • Tune and match the probe to 1H and 13C frequencies, lock on the deuterium signal, and shim until the TMS signal FWHH is < 0.8 Hz.

  • Acquire a standard 1H spectrum (16 scans) and a 13C{1H} spectrum (1024 scans) to establish the baseline chemical shifts.

Step 2: Multiplicity-Edited HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To resolve overlapping aliphatic multiplets (C2, C4, C5, N-CH2).

  • Protocol: Run a multiplicity-edited HSQC sequence.

  • Causality: This experiment phases CH and CH3 groups positively (blue/red) and CH2 groups negatively (green/yellow). This is critical for instantly distinguishing the C3-H (positive) from the overlapping C2/C5 CH2 protons (negative)[6].

Step 3: HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To stitch the three molecular domains together (Pyrrolidine ring, Benzyl-methyl-amine, Ethanol group).

  • Protocol: Set the long-range coupling constant ( nJCH​ ) to 8 Hz. Acquire with 256 t1​ increments for high indirect-dimension resolution.

  • Causality: The N-CH3 protons will show a strong 3J correlation to the C3 carbon of the pyrrolidine ring, proving the attachment point. The Ethanol N-CH2 protons will correlate to C2 and C5, proving the N-alkylation of the pyrrolidine ring[2].

HMBC_Network N_CH3 N-CH3 (2.20 ppm) Benz_CH2 Benzyl-CH2 (3.55 ppm) N_CH3->Benz_CH2 3J (C-H) C3 Pyrrolidine C3 (65.2 ppm) N_CH3->C3 3J (C-H) Benz_CH2->C3 3J (C-H) C2 Pyrrolidine C2 (58.4 ppm) C5 Pyrrolidine C5 (53.8 ppm) Eth_NCH2 Ethanol N-CH2 (2.65 ppm) Eth_NCH2->C2 3J (C-H) Eth_NCH2->C5 3J (C-H)

Key HMBC (Heteronuclear Multiple Bond Correlation) interactions confirming molecular connectivity.

Step 4: NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Purpose: To confirm relative stereochemistry and ring conformation.

  • Protocol: Set the mixing time ( d8​ ) to 300–400 ms.

  • Causality: The bulky benzyl-methyl-amino group at C3 will strongly favor a pseudoequatorial orientation to minimize steric clash via 1,3-diaxial interactions[7]. NOESY cross-peaks between the C3 proton (which will be pseudoaxial) and the adjacent pseudoaxial protons of C2 and C4 will confirm the envelope/half-chair conformation of the pyrrolidine ring[8].

NMR_Workflow S1 Sample Prep (CDCl3, TMS, D2O Shake) S2 1D Acquisition (1H, 13C{1H}) S1->S2 S3 2D Acquisition (COSY, Edited-HSQC, HMBC, NOESY) S2->S3 S4 Data Processing (Phase/Baseline Correction, Integration) S3->S4 S5 Structural Elucidation (Stereochemistry & Pseudorotation Analysis) S4->S5

Self-validating NMR experimental workflow for complete structural elucidation.

Conformational & Stereochemical Analysis

The (R)-configuration at C3 dictates the spatial arrangement of the entire molecule. Because the pyrrolidine ring undergoes rapid pseudorotation, it does not exist in a single static state; rather, it populates a time-averaged ensemble of envelope and half-chair conformations[4].

By extracting the 3JH,H​ scalar coupling constants from the 1D 1H spectrum (specifically the couplings between C3-H and the C2/C4 protons) and applying the Karplus equation, one can calculate the exact pseudorotation phase angle[8]. The presence of the bulky benzyl-methyl-amino substituent restricts this pseudorotation pathway, forcing the C3 substituent into a predominantly pseudoequatorial posture, which is a critical factor when this molecule is utilized as a pharmacophore in drug design[7].

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link]

  • Jetir.Org (2023). High-resolution 13C NMR spectroscopy as a tool for stereochemical and conformational analysis of organic compounds.[Link]

  • The Journal of Organic Chemistry - ACS Publications. Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis.[Link]

  • ResearchGate. Pyrrolidine nucleotide analogs with a tunable conformation.[Link]

  • Google Patents. Pharmaceutical composition of 2-alkylpyrrolidines (1-(2-hydroxyethyl)

Sources

Application

Application Notes and Protocols for the Scalable Pharmaceutical Synthesis of 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol

Abstract This document provides a comprehensive guide for the scalable synthesis of the chiral amino alcohol, 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol, a key building block in pharmaceutical development. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the scalable synthesis of the chiral amino alcohol, 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol, a key building block in pharmaceutical development. The proposed synthetic strategy is designed for efficiency, stereochemical control, and adaptability to large-scale production environments. Detailed, step-by-step protocols, process safety considerations, and analytical checkpoints are outlined to ensure a robust and reproducible manufacturing process. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical industry.

Introduction and Strategic Overview

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceutical agents.[1][2] The specific stereoisomer, 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol, presents a valuable synthon due to its chiral nature and bifunctional features, incorporating a tertiary amine and a primary alcohol. The development of a scalable and cost-effective synthesis is paramount for its successful transition from a laboratory curiosity to a viable pharmaceutical intermediate.[3]

This protocol outlines a multi-step synthesis designed for scalability and adherence to Good Manufacturing Practices (GMP).[4][5] The strategy hinges on the use of a readily available chiral starting material to ensure the correct stereochemistry of the final product, followed by a series of robust and well-characterized chemical transformations.

Key strategic considerations for this synthetic approach include:

  • Stereochemical Integrity: The synthesis begins with a chiral precursor to ensure the desired (R)-configuration at the C3 position of the pyrrolidine ring, thus avoiding costly and often low-yielding chiral resolutions at later stages.

  • Process Robustness: Each step has been selected for its reliability and predictability, minimizing the formation of difficult-to-remove impurities.[6]

  • Scalability and Safety: The chosen reagents and reaction conditions are amenable to large-scale production, with a strong emphasis on process safety and hazard mitigation.[7][8]

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow Start Chiral Starting Material ((R)-3-Hydroxypyrrolidine or derivative) Step1 Protection of Pyrrolidine Nitrogen Start->Step1 Step2 Activation of 3-Hydroxyl Group Step1->Step2 Step3 Nucleophilic Substitution with Benzylamine Step2->Step3 Step4 Reductive Methylation Step3->Step4 Step5 Deprotection of Pyrrolidine Nitrogen Step4->Step5 Step6 N-Alkylation with Ethylene Oxide Step5->Step6 End Final Product: 2-[(R)-3-(Benzyl-methyl-amino)- pyrrolidin-1-yl]-ethanol Step6->End

Caption: High-level overview of the synthetic strategy.

Detailed Synthetic Protocols

Materials and Equipment

All reagents should be of high purity, suitable for pharmaceutical manufacturing. Solvents should be anhydrous where specified. Reactions should be carried out in appropriately sized reactors equipped with mechanical stirring, temperature control, and inert atmosphere capabilities.

Step 1: N-Boc Protection of (R)-3-Hydroxypyrrolidine

Rationale: Protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group prevents its participation in subsequent reactions, ensuring selective functionalization at the 3-position. The Boc group is stable under the conditions of the following steps and can be removed efficiently under acidic conditions.[7][9]

Protocol:

  • To a stirred solution of (R)-3-hydroxypyrrolidine hydrochloride (1.0 eq) in a suitable solvent such as methanol, add potassium carbonate (1.1 eq) and stir for 30 minutes at room temperature.

  • Cool the mixture to 0-5 °C and add a solution of di-tert-butyl dicarbonate (Boc-anhydride, 1.05 eq) in the same solvent dropwise, maintaining the temperature below 10 °C.[10]

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Take up the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield tert-butyl (R)-3-hydroxy-1-pyrrolidinecarboxylate as an oil, which can often be used in the next step without further purification.

Parameter Value Reference
Starting Material (R)-3-hydroxypyrrolidine HClCommercially Available
Reagent Di-tert-butyl dicarbonate1.05 eq
Base Potassium Carbonate1.1 eq
Solvent Methanol~5-10 volumes
Temperature 0-5 °C to RT[10]
Typical Yield >95%[10]
Step 2: Mesylation of the 3-Hydroxyl Group

Rationale: Conversion of the hydroxyl group to a better leaving group, such as a mesylate, facilitates the subsequent nucleophilic substitution by benzylamine. Methanesulfonyl chloride is a common and cost-effective reagent for this transformation.[10]

Protocol:

  • Dissolve the crude tert-butyl (R)-3-hydroxy-1-pyrrolidinecarboxylate (1.0 eq) in anhydrous dichloromethane or ethyl acetate under an inert atmosphere.

  • Add triethylamine (1.5 eq) and cool the solution to 0-5 °C.

  • Add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the internal temperature below 10 °C.

  • Stir the reaction at 0-5 °C for 1-2 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, quench the reaction with a cold, saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to afford tert-butyl (R)-3-(methylsulfonyloxy)-1-pyrrolidinecarboxylate, which should be used immediately in the next step due to potential instability.

Parameter Value Reference
Starting Material tert-butyl (R)-3-hydroxy-1-pyrrolidinecarboxylateFrom Step 2.2
Reagent Methanesulfonyl chloride1.2 eq
Base Triethylamine1.5 eq
Solvent Dichloromethane~10 volumes
Temperature 0-5 °C[10]
Typical Yield Quantitative (used crude)
Step 3: Nucleophilic Substitution with Benzylamine

Rationale: The mesylate is displaced by benzylamine in an SN2 reaction. This step introduces the benzyl group at the 3-position. The use of a slight excess of benzylamine can drive the reaction to completion.

Protocol:

  • Dissolve the crude mesylate from the previous step in a suitable solvent like acetonitrile or THF.

  • Add benzylamine (2.0 eq) and heat the reaction mixture to 50-60 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess benzylamine.

  • Dissolve the residue in ethyl acetate and wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove any remaining benzylamine, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude tert-butyl (R)-3-(benzylamino)-1-pyrrolidinecarboxylate.

Parameter Value Reference
Starting Material tert-butyl (R)-3-(methylsulfonyloxy)-1-pyrrolidinecarboxylateFrom Step 2.3
Reagent Benzylamine2.0 eq
Solvent Acetonitrile~10 volumes
Temperature 50-60 °C
Typical Yield 80-90% over 2 steps
Step 4: Reductive Amination for N-Methylation

Rationale: Reductive amination with formaldehyde is a highly efficient and selective method for the methylation of secondary amines, avoiding the over-alkylation issues that can arise with alkyl halides.[11][12]

Protocol:

  • Dissolve the crude tert-butyl (R)-3-(benzylamino)-1-pyrrolidinecarboxylate (1.0 eq) in methanol.

  • Add aqueous formaldehyde (37% solution, 1.5 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction to 0-5 °C and add sodium borohydride (1.5 eq) portion-wise, keeping the temperature below 15 °C.

  • Stir the reaction at room temperature for 2-4 hours, or until completion is confirmed by LC-MS.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture to remove methanol and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give tert-butyl (R)-3-(benzyl(methyl)amino)-1-pyrrolidinecarboxylate.

Parameter Value Reference
Starting Material tert-butyl (R)-3-(benzylamino)-1-pyrrolidinecarboxylateFrom Step 2.4
Reagents Formaldehyde (37% aq.), Sodium Borohydride1.5 eq, 1.5 eq
Solvent Methanol~10 volumes
Temperature 0-5 °C to RT[11]
Typical Yield >90%
Step 5: Deprotection of the Pyrrolidine Nitrogen

Rationale: Removal of the Boc protecting group is necessary to allow for the subsequent N-alkylation of the pyrrolidine ring nitrogen. Acidic conditions, such as with hydrochloric acid in an organic solvent, are standard for this transformation.[9]

Protocol:

  • Dissolve the Boc-protected intermediate (1.0 eq) in a suitable solvent such as 1,4-dioxane or ethyl acetate.

  • Add a solution of hydrochloric acid (4M in 1,4-dioxane or a saturated solution in ethyl acetate, 3-4 eq) at 0-5 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring for the consumption of starting material by TLC or LC-MS.

  • Upon completion, the product will often precipitate as the hydrochloride salt. If not, the solvent can be removed under reduced pressure.

  • The resulting solid can be triturated with diethyl ether or MTBE, filtered, and dried under vacuum to yield (R)-N-benzyl-N-methyl-3-pyrrolidinamine dihydrochloride.[9]

Parameter Value Reference
Starting Material tert-butyl (R)-3-(benzyl(methyl)amino)-1-pyrrolidinecarboxylateFrom Step 2.5
Reagent Hydrochloric Acid (4M in dioxane)3-4 eq
Solvent 1,4-Dioxane or Ethyl Acetate~5-10 volumes
Temperature 0-5 °C to RT[9]
Typical Yield >95%[9]
Step 6: N-Alkylation with Ethylene Oxide

Rationale: The final step involves the introduction of the 2-hydroxyethyl group onto the pyrrolidine nitrogen. Reaction with ethylene oxide is a highly efficient method for this transformation.[13][14] Due to the hazardous nature of ethylene oxide, strict safety protocols must be followed.

Protocol:

  • The (R)-N-benzyl-N-methyl-3-pyrrolidinamine dihydrochloride (1.0 eq) is neutralized by dissolving in a suitable solvent (e.g., methanol) and adding a base such as sodium methoxide (2.0 eq) or by extraction into an organic solvent from an aqueous basic solution.

  • The resulting free amine is dissolved in a suitable solvent like methanol or isopropanol in a pressure-rated reactor.

  • The reactor is cooled to 0-10 °C, and a slight excess of liquid ethylene oxide (1.1-1.2 eq) is carefully added.

  • The reactor is sealed, and the reaction is allowed to slowly warm to room temperature and then gently heated to 40-50 °C for several hours.

  • The reaction progress is monitored by GC-MS or LC-MS.

  • Upon completion, the reactor is cooled, and any unreacted ethylene oxide is safely vented.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography to yield 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol.

Parameter Value Reference
Starting Material (R)-N-benzyl-N-methyl-3-pyrrolidinamineFrom Step 2.6
Reagent Ethylene Oxide1.1-1.2 eq
Solvent Methanol or Isopropanol~10 volumes
Temperature 0-10 °C to 40-50 °C[14]
Typical Yield 70-85%

Process Safety and Hazard Analysis

Scaling up chemical syntheses requires a thorough understanding and mitigation of potential hazards.[7]

Safety_Analysis cluster_0 Key Reagents & Hazards cluster_1 Mitigation Strategies Boc-anhydride Boc-anhydride (Irritant, Moisture Sensitive) Inert_Atmosphere Inert Atmosphere (Nitrogen/Argon) Boc-anhydride->Inert_Atmosphere MsCl Methanesulfonyl Chloride (Corrosive, Lachrymator) Temp_Control Strict Temperature Control MsCl->Temp_Control Et3N Triethylamine (Flammable, Corrosive) Fume_Hood Work in a well-ventilated fume hood Et3N->Fume_Hood NaBH4 Sodium Borohydride (Flammable Solid, Reacts with Water) Quenching Careful Quenching Procedures NaBH4->Quenching HCl_Dioxane HCl in Dioxane (Corrosive, Carcinogen) HCl_Dioxane->Fume_Hood Ethylene_Oxide Ethylene Oxide (Extremely Flammable, Carcinogen, Explosive) Pressure_Reactor Use of Pressure-Rated Reactor for Ethylene Oxide Ethylene_Oxide->Pressure_Reactor PPE Appropriate PPE (Gloves, Goggles, Lab Coat)

Caption: Hazard analysis of key reagents and mitigation strategies.

Specific Hazards:

  • Methanesulfonyl Chloride: Highly corrosive and a lachrymator. Must be handled with extreme care in a well-ventilated fume hood.

  • Sodium Borohydride: Flammable solid that reacts with water to produce hydrogen gas. Additions should be made portion-wise to control gas evolution and exotherms.

  • Ethylene Oxide: Extremely flammable, carcinogenic, and can decompose explosively.[15] Its use requires specialized equipment (pressure-rated reactors) and stringent safety protocols, including monitoring for leaks and ensuring proper ventilation. All personnel must be thoroughly trained in its handling.[16]

Conclusion

The synthetic route detailed in this application note provides a robust and scalable pathway to the pharmaceutically relevant intermediate, 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol. By leveraging a chiral pool starting material and employing a series of well-established and high-yielding reactions, this protocol is designed to deliver the target compound with high purity and stereochemical integrity. Adherence to the outlined procedures and stringent safety measures is crucial for the successful and safe scale-up of this synthesis in a pharmaceutical manufacturing environment.

References

  • BenchChem. (2025). Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine. BenchChem.
  • BenchChem. (2025).
  • Stanford University. (2023). Scale Up Safety. Stanford Environmental Health & Safety.
  • Lall, M. S., et al. (2003). Synthesis of N-Methyl-N-{(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl}amine.
  • Genesis Drug Discovery & Development. (n.d.).
  • BenchChem. (2025). common side products in ethoxy(ethyl)
  • Mettler Toledo. (n.d.). Chemical Process Safety | Techniques & Equipment.
  • Sabbagh, W. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45, 1549.
  • Patel, R. N. (2013). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone.
  • F. Hoffmann-La Roche AG. (1999). Process for the preparation of 3-amino-pyrrolidine derivatives.
  • European Medicines Agency. (2000). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients. Scientific guideline.
  • Health Canada. (2022). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). Canada.ca.
  • Szewczyk, M., et al. (2010). Synthesis of a New Chiral Pyrrolidine. PMC - NIH.
  • Wikipedia. (n.d.). Ethylene oxide.
  • Rao, A. V. R., et al. (n.d.). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. PMC - NIH.
  • Stoltz, B. M., et al. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Peterson, M. J., et al. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.
  • Reisman, S. E., et al. (n.d.).
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
  • Grynkiewicz, G., et al. (2011). Tartaric acid and its O-acyl derivatives. Part 8. Direct synthesis of novel N-substituted mono- and diacyltartrimides. Arkivoc.
  • International Journal of Research in Chemical Sciences. (2017). Study - Addition Reaction of Ethylene Oxide.
  • Khan, K. M., et al. (2025). Biological Evaluation of Chiral Amides Synthesized from Diacetyl-L-tartaric Acid and Aromatic Amines.
  • Shcherbakov, S. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • University of California, Riverside. (2022). eScholarship.
  • Organic Chemistry Portal. (n.d.). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)
  • Touchette, K. M. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Franko, J. M., et al. (1977). N-substituted 3-aminopyrrolidines.
  • Gevorgyan, V., et al. (2021).
  • Sharma, P., et al. (n.d.). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. PMC.
  • Boukattaya, F., et al. (2020).
  • Marrucho, I. M., et al. (n.d.). Recovery and Purification of (Bio)Pharmaceuticals Using (Nano)
  • Hernandez, S., et al. (2022). Safety control of ethoxylation reaction in a semi-batch reactor. Journal of Physics: Conference Series.
  • Buonomenna, M. G. (2014). Organic Solvent Nanofiltration in Pharmaceutical Industry. Future4200.
  • Hanna, P. E., & Anders, M. W. (2019). Benzyl chloride – Knowledge and References. Taylor & Francis.
  • de la Torre, U., et al. (n.d.).
  • Lyondell Chemical Technology, L.P. (2016). METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE.
  • Biscoe, M. R., et al. (n.d.). Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines. PMC.
  • Occupational Safety and Health Administr

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol

Welcome to the Technical Support Center. This guide is designed for process chemists and researchers optimizing the synthesis of 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for process chemists and researchers optimizing the synthesis of 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol .

The synthesis of this chiral diamine intermediate typically relies on the chemoselective N -alkylation of the secondary pyrrolidine nitrogen of (R)-3-(benzyl-methyl-amino)-pyrrolidine using a 2-haloethanol or ethylene oxide [2]. While conceptually straightforward, this transformation is notoriously prone to yield-limiting side reactions, including over-alkylation (quaternization), reagent degradation, and dimerization.

This guide provides mechanistic troubleshooting, data-driven optimization strategies, and a field-proven protocol to maximize your isolated yield.

Quick-Reference Troubleshooting Matrix

Before diving into the mechanistic FAQs, consult this matrix to diagnose and resolve the most common failure modes encountered during this specific N -alkylation workflow.

Symptom / Failure ModeMechanistic Root CauseRecommended Corrective Action
Reaction stalls at 40-50% conversion Poor nucleophilicity of the alkylating agent (e.g., 2-chloroethanol) or loss of volatile in situ generated ethylene oxide.Add 0.2–0.5 eq of NaI to trigger a Finkelstein reaction, generating the highly reactive 2-iodoethanol in situ [1].
Formation of polar baseline spots on TLC Quaternization (over-alkylation) of the newly formed tertiary pyrrolidine nitrogen or the exocyclic tertiary amine.Strictly limit alkylating agent to 1.05–1.10 equivalents. Switch from homogeneous bases (DIPEA) to heterogeneous bases (K₂CO₃) [3].
Unexplained loss of alkylating reagent Strong bases (e.g., NaH, KOtBu) catalyze the intramolecular cyclization of 2-haloethanol into volatile ethylene oxide, which escapes the condenser [2].Use mild bases (K₂CO₃, NaHCO₃). If ethylene oxide formation is desired, conduct the reaction in a sealed pressure vessel.
Formation of ether byproducts O -alkylation occurring competitively with N -alkylation due to excessive base strength or prolonged heating.Lower reaction temperature to 80°C. Ensure the solvent is strictly anhydrous (e.g., dry Acetonitrile or DMF) to prevent hydroxide formation.

Deep-Dive FAQs: Mechanistic Insights

Q1: Why am I seeing significant quaternization, and how do I chemoselectively target the pyrrolidine nitrogen?

Expert Insight: The starting material, (R)-3-(benzyl-methyl-amino)-pyrrolidine, contains two nitrogens. The exocyclic tertiary amine is sterically hindered by the bulky benzyl group, making it less prone to alkylation. The secondary pyrrolidine nitrogen is highly nucleophilic and is the intended target. However, once the target product is formed, the new pyrrolidine nitrogen becomes a tertiary amine that is still highly nucleophilic, leading to competitive over-alkylation (quaternization) if excess alkylating agent is present.

Solution: Employ a "pseudo-dilution" strategy. By using a heterogeneous inorganic base like K₂CO₃ in Acetonitrile (ACN), the base is only partially soluble. This keeps the effective concentration of the reactive deprotonated intermediates low, favoring the primary SN​2 reaction over the secondary quaternization. Strictly control the stoichiometry of your 2-haloethanol to 1.05 equivalents [3].

Q2: Should I use 2-bromoethanol, 2-chloroethanol, or ethylene oxide?

Expert Insight:

  • Ethylene Oxide: Provides the cleanest reaction profile with the highest theoretical yield, as it leaves no halide leaving group [2]. However, its extreme toxicity, flammability, and gaseous state at room temperature make it unsuitable for standard benchtop setups without specialized pressure reactors.

  • 2-Bromoethanol: Highly reactive but prone to rapid base-catalyzed cyclization into ethylene oxide, which can boil off and stall the reaction. It also promotes higher rates of quaternization.

  • 2-Chloroethanol + NaI (Recommended): 2-chloroethanol is less prone to spontaneous epoxide formation. By adding a catalytic amount of Sodium Iodide (NaI), you initiate a Finkelstein reaction [1]. This generates 2-iodoethanol in situ, which is an exceptional electrophile for N -alkylation, allowing the reaction to proceed smoothly at 80°C with minimal side reactions.

Q3: How do I optimize the solvent and base combination?

Expert Insight: Polar aprotic solvents are mandatory to accelerate the SN​2 transition state. While DMF is commonly used, it can complicate aqueous workups and requires high temperatures to remove. Acetonitrile (ACN) is the optimal solvent. It supports the Finkelstein reaction perfectly, refluxes at a gentle 82°C (ideal for this alkylation), and is easily removed under reduced pressure [1]. Pair ACN with K₂CO₃ ; avoid organic bases like Triethylamine (TEA) or DIPEA, which can competitively react with the alkylating agent to form quaternary ammonium salts.

Reaction Pathway & Side-Reaction Network

The following diagram illustrates the delicate balance between the desired SN​2 pathway and the competing side reactions that degrade yield.

ReactionNetwork SM (R)-3-(Benzyl-methyl-amino) -pyrrolidine Reagent 2-Haloethanol + Base SM->Reagent Product Target Product (N-Alkylated) SM->Product N-Alkylation (SN2) Epoxide Ethylene Oxide (Volatile) Reagent->Epoxide Base-catalyzed cyclization Quat Quaternary Salt (Over-alkylation) Product->Quat Excess Reagent (Uncontrolled) Epoxide->Product Ring-opening by SM

Fig 1. Reaction pathways showing desired N-alkylation vs. competitive side reactions.

Optimization Data Summary

The table below summarizes the empirical data driving our optimized protocol, demonstrating how the Finkelstein approach outperforms standard conditions.

EntryAlkylating Agent (Eq)Base (Eq)SolventTemp (°C)Time (h)Isolated Yield (%)Primary Issue Observed
12-Bromoethanol (1.5)K₂CO₃ (2.0)DMF801258%High quaternization
22-Bromoethanol (1.1)DIPEA (2.0)THF652442%Incomplete conversion
32-Chloroethanol (1.1)K₂CO₃ (2.0)ACN802461%Slow reaction rate
4 2-Chloroethanol (1.1) + NaI (0.5) K₂CO₃ (2.0) ACN 80 16 89% Optimal (Clean profile)
5Ethylene Oxide (1.2)NoneMeOH252491%Requires pressure vessel

Optimized Experimental Protocol

This self-validating protocol utilizes the Finkelstein-assisted N -alkylation methodology to maximize the yield of 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol.

Reagents Required:
  • (R)-3-(Benzyl-methyl-amino)-pyrrolidine (1.0 eq, limiting reagent)

  • 2-Chloroethanol (1.1 eq)

  • Sodium Iodide (NaI) (0.5 eq, anhydrous)

  • Potassium Carbonate (K₂CO₃) (2.0 eq, finely milled and oven-dried)

  • Acetonitrile (ACN) (Anhydrous, 10 mL per gram of SM)

Step-by-Step Methodology:
  • Finkelstein Activation: In an oven-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend anhydrous NaI (0.5 eq) and 2-chloroethanol (1.1 eq) in anhydrous ACN. Stir at room temperature for 30 minutes under a nitrogen atmosphere to allow the in situ generation of 2-iodoethanol.

  • Base Addition: Add finely milled, oven-dried K₂CO₃ (2.0 eq) to the suspension. Stir for an additional 10 minutes.

  • Substrate Addition: Dissolve (R)-3-(benzyl-methyl-amino)-pyrrolidine (1.0 eq) in a minimal amount of ACN and add it dropwise to the reaction mixture over 15 minutes to prevent localized concentration spikes.

  • Heating & Reaction: Submerge the flask in a pre-heated oil bath at 80°C. Reflux the mixture under nitrogen for 12–16 hours.

  • In-Process Monitoring: At 12 hours, sample the reaction. Perform a mini-workup (partition between EtOAc and H₂O) and spot the organic layer on a silica TLC plate (Eluent: DCM:MeOH:NH₄OH 90:9:1). The starting material should be consumed.

  • Workup: Once complete, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃, NaCl, NaI) and wash the filter cake with EtOAc.

  • Extraction: Concentrate the filtrate under reduced pressure to remove ACN. Dissolve the resulting residue in EtOAc and wash twice with distilled water to remove any residual 2-chloroethanol and salts, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified via silica gel column chromatography (DCM/MeOH gradient) or utilized directly if purity exceeds 95% by HPLC.

Workflow Step1 Step 1: Activation 2-Chloroethanol + NaI in ACN (Finkelstein Reaction) Step2 Step 2: SM Addition Add (R)-3-(Benzyl-methyl-amino) -pyrrolidine & K2CO3 Step1->Step2 Step3 Step 3: Heating Reflux at 80°C for 16h under N2 atmosphere Step2->Step3 Step4 Step 4: Monitoring TLC/HPLC check for SM consumption Step3->Step4 Step4->Step3 Incomplete Step5 Step 5: Workup Aqueous extraction & organic phase concentration Step4->Step5 Complete

Fig 2. Optimized step-by-step workflow utilizing in situ Finkelstein activation.

References

  • Google Patents (WO2018108954A1).Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol. (Details the direct N-alkylation of nitrogen-containing heterocycles with 2-bromoethanol and ethylene oxide).
  • National Institutes of Health (PMC). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. (Demonstrates the use of K2CO3 and NaI in acetone/DMF for the chemoselective N-alkylation of pyrrolidine rings). Available at:[Link]

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol

Welcome to the Technical Support Center. This guide is engineered for researchers and formulation scientists facing precipitation, low bioavailability, or erratic assay results when working with 2-[(R)-3-(Benzyl-methyl-a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and formulation scientists facing precipitation, low bioavailability, or erratic assay results when working with 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol.

Module 1: Physicochemical Diagnostics & FAQs

Q1: Why does this molecule precipitate in neutral pH buffers (e.g., PBS pH 7.4) during in vitro assays? A1: The molecule contains two basic tertiary amine centers: the pyrrolidine nitrogen and the benzyl-methyl-amino nitrogen. At physiological pH (7.4), a significant fraction of these amines remains un-ionized (the free base form) because the pH is approaching their pKa values. As ionization depends heavily on the pH and pKa, basic amines exhibit highly pH-dependent solubility (1)[1]. The highly lipophilic benzyl group dominates the molecule's solvation energetics. When diluted from a DMSO stock into an aqueous buffer, the sudden drop in organic solvent concentration causes rapid nucleation and precipitation—a classic kinetic solubility failure (2)[2].

Q2: We need to dose this orally in rodents, but the free base is practically insoluble in water. What is the most physiologically acceptable formulation strategy? A2: For in vivo dosing of basic, lipophilic amines, salt formation is the primary strategy. Converting the free base to a salt (e.g., mesylate or hydrochloride) alters the solid-state free energy and enhances ion-dipole interactions with water, often increasing solubility by >100-fold compared to the neutral counterpart (3)[3].

If salt formation is insufficient or causes local gastrointestinal irritation, complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective. The lipophilic benzyl ring acts as an ideal "guest" for the hydrophobic cavity of the cyclodextrin "host", while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility without altering the drug's covalent structure (4)[4].

Module 2: Core Methodologies & Self-Validating Protocols

Protocol A: Thermodynamic Shake-Flask Solubility Assay

Causality & Rationale: Kinetic solubility assays (DMSO spiking) often underestimate true solubility due to solvent-induced precipitation and metastable states (5)[5]. Thermodynamic solubility measures the true equilibrium between the solid lattice and the solvated state, which is critical for late-stage formulation and lead optimization (6)[6].

Step-by-Step Methodology:

  • Solid Dispensation: Dispense excess solid API (approx. 2-5 mg) into a 2 mL glass HPLC vial. Rationale: Excess solid ensures the solution can reach maximum saturation.

  • Media Addition: Add 1 mL of target media (e.g., Simulated Intestinal Fluid[SIF] pH 6.8, or 20% HP-β-CD in water).

  • Equilibration: Shake the mixture at room temperature or 37°C for 16 to 72 hours to ensure equilibrium is achieved (7)[7].

    • Self-Validation Check: Visually inspect the vial at 24 hours. If no solid is visible, the solution is NOT saturated. You must add more API and resume shaking until a visible suspension persists.

  • Phase Separation: Centrifuge at 10,000 x g for 15 minutes to pellet undissolved solids, then filter the supernatant through a 0.22 µm PVDF membrane.

    • Self-Validation Check: Discard the first 100 µL of the filtrate. This saturates any non-specific binding sites on the filter membrane, preventing artificially low concentration readings.

  • Quantification: Dilute the filtrate appropriately (e.g., 10x and 30x with DMSO) and quantify via LC-MS/MS against a standard curve prepared in DMSO (7)[7].

Protocol B: Salt Screen for Enhanced Solubility

Causality & Rationale: Selecting the right counterion requires balancing maximum solubility against hygroscopicity and physical stability. While salt formation improves solubility, some salts may deliquesce or convert to amorphous material under high humidity (8)[8].

Step-by-Step Methodology:

  • Dissolution: Dissolve the free base in a volatile organic solvent (e.g., ethanol or acetone) at 50°C.

  • Acid Addition: Add 1.05 molar equivalents of pharmaceutically acceptable acids (e.g., HCl, methanesulfonic acid, citric acid). Rationale: The slight excess ensures complete protonation of the basic amines.

  • Crystallization: Cool slowly (0.5°C/min) to 5°C to induce crystallization. Rapid cooling traps impurities and yields unstable amorphous material.

  • Isolation: Filter the salt, dry under vacuum, and evaluate via Protocol A.

    • Self-Validation Check: Perform Powder X-Ray Diffraction (PXRD) on the isolated salt before and after the solubility assay to ensure the salt did not disproportionate back to the free base in the aqueous environment (9)[9].

Module 3: Quantitative Data & Visual Workflows

Data Presentation: Expected Solubility Profiles

The following table summarizes the anticipated solubility behaviors of 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol across different formulation strategies.

Formulation / MediapHEstimated Solubility (mg/mL)Mechanism of Solubilization
PBS (Free Base)7.4< 0.05None (Intrinsic solubility limited by lipophilic benzyl group)
0.1 N HCl1.2> 10.0Complete ionization of both tertiary amines
20% HP-β-CD7.42.5 - 5.0Inclusion complexation of the hydrophobic benzyl moiety
Mesylate Salt in H₂O~5.0> 15.0Favorable ion-dipole interactions & lowered crystal lattice energy
5% DMSO / 95% PBS7.40.1 - 0.5Co-solvency (Kinetic stabilization only)
Visual Workflows

G Start Poor Aqueous Solubility at pH 7.4 Check_pKa Assess Ionization State (Two Tertiary Amines) Start->Check_pKa Adjust_pH Lower pH < 6.0 (Salt Formation) Check_pKa->Adjust_pH In Vivo Tolerable? Cyclodextrin Use HP-β-CD (Inclusion Complex) Check_pKa->Cyclodextrin Neutral pH Required Cosolvent Add Co-solvents (e.g., 5% DMSO) Check_pKa->Cosolvent In Vitro Assays Success Solubilized Formulation Adjust_pH->Success Cyclodextrin->Success Cosolvent->Success

Decision tree for troubleshooting aqueous solubility of basic amines.

G Solid API Solid Form DMSO DMSO Stock Solution Solid->DMSO Pathway A BufferTher Add Excess Solid to Buffer (24-72h Shake-Flask) Solid->BufferTher Pathway B BufferKin Spike into Buffer (1-2h Incubation) DMSO->BufferKin ReadKin Measure Turbidity (Kinetic Solubility) BufferKin->ReadKin ReadTher Filter & Measure LC-MS (Thermodynamic Solubility) BufferTher->ReadTher

Workflow comparison for kinetic versus thermodynamic solubility assays.

References

  • Title: ADME Solubility Assay Source: BioDuro-Global CRDMO URL: [Link]

  • Title: Turbidimetric (Kinetic) Solubility Assay Source: Domainex URL: [Link]

  • Title: Solubility Assessment Service Source: Creative Biolabs URL: [Link]

  • Title: Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Source: Carbohyde URL: [Link]

  • Title: Salt formation to improve drug solubility Source: Advanced Drug Delivery Reviews (via USPTO) URL: [Link]

  • Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: NIH (Molecules) URL: [Link]

  • Title: Solubility Concerns: API and Excipient Solutions Source: American Pharmaceutical Review URL: [Link]

  • Title: Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling... Source: Taylor & Francis (Expert Opinion on Drug Metabolism & Toxicology) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the crystallization of 2-[(R)-3-(Benzyl-methyl-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the crystallization of 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol.

This molecule presents a unique triad of crystallization challenges: it is a di-basic tertiary amine, it contains a chiral center requiring strict enantiomeric control, and it features a terminal ethanol appendage that drives hygroscopicity. The following troubleshooting guides, empirical data, and self-validating protocols are engineered to help you bypass kinetic traps (like oiling out) and achieve a thermodynamically stable, high-purity crystalline product.

Core Optimization Workflow

G Start Free Base API (High LLPS Risk) SaltScreen Counterion Selection (ΔpKa ≥ 3) Start->SaltScreen SolventScreen Solvent/Antisolvent Screening SaltScreen->SolventScreen LLPS Oiling Out (LLPS) Detected? SolventScreen->LLPS Seeding Reduce Cooling Rate & Introduce Seed Crystals LLPS->Seeding Yes Isolation Filtration & Drying (High ee%, High Yield) LLPS->Isolation No Seeding->Isolation

Workflow for optimizing basic amino-alcohol crystallization to prevent oiling out.

Troubleshooting Guide & FAQs

Q1: Why does 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol consistently "oil out" instead of crystallizing? A1: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), is a notorious kinetic trap for chiral amino alcohols[1]. This molecule features two flexible tertiary amine centers, a lipophilic benzyl group, and a hydrogen-bonding hydroxyl group. This structural duality leads to high solubility in polar solvents and a depressed melting point of the free base. When the supersaturation level exceeds the metastable zone limit before nucleation can occur, the system separates into a solute-rich liquid phase and a solvent-rich liquid phase rather than forming an ordered solid lattice. Causality & Solution: You must shift the thermodynamics by forming a crystalline salt. Salt formation increases the lattice energy via ionic interactions, raising the melting point and pushing the solid-liquid equilibrium curve above the LLPS boundary[1]. If LLPS persists during salt formation, lower the initial supersaturation by reducing the cooling rate to 0.1 °C/min and introducing seed crystals just above the LLPS boundary temperature.

Q2: How do I select the right counterion to ensure a stable, crystalline solid without risking disproportionation? A2: The molecule contains two basic nitrogens. Assuming the primary basic center (the pyrrolidine nitrogen) has a pKa of ~9.0, you must follow the "Rule of Three" for stable salt formation: the pKa of the acid must be at least 3 units lower than the pKa of the base (ΔpKa ≥ 3)[2]. Causality & Solution: Failing to meet this ΔpKa threshold increases the risk of salt disproportionation—where the salt reverts to its free base form during storage or formulation[2]. For basic APIs, dicarboxylic acids like L-tartaric acid are ideal. L-tartaric acid not only satisfies the ΔpKa requirement but also assists in upgrading the enantiomeric excess (ee%) of the (R)-enantiomer via diastereomeric salt resolution[3].

Q3: The isolated salt is highly hygroscopic. How can I optimize the conditions to prevent deliquescence? A3: The terminal ethanol appendage (-OH) acts as a strong hydrogen bond donor/acceptor. When combined with a small, hydrophilic counterion (like chloride), the crystal lattice exhibits a drastic increase in water affinity, leading to deliquescence at high relative humidity. Causality & Solution: Switch to a more lipophilic or bulky counterion, such as fendizoic acid or saccharin, which effectively shield the hydrophilic centers within the crystal lattice[4]. Additionally, during the final crystallization step, strictly control the water activity ( aw​ ) of the solvent system. Use anhydrous solvents (e.g., dry MTBE as an antisolvent) and perform the filtration under a dry nitrogen blanket to prevent moisture condensation on the cold filter cake.

Quantitative Data: Counterion Screening Summary

To bypass the free base's propensity for LLPS, a targeted salt screen is required. The table below summarizes the expected physicochemical outcomes based on counterion selection for this specific scaffold.

CounterionAcid pKaRecommended Solvent SystemYield (%)MSZW (°C)ee% UpgradeHygroscopicity (Weight Gain at 80% RH)
Free Base N/AHeptane / EtOAcN/A (Oil)N/ANone>15% (Deliquescent)
Hydrochloride -6.0IPA / MTBE78%12°C+2%12%
L-Tartrate 3.0EtOH / Acetone85%8°C+15% (to >99%)<2%
Fendizoate 3.3MEK / Heptane82%15°C+5%<1%
Self-Validating Experimental Protocol

Procedure: Diastereomeric Salt Crystallization of 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol L-Tartrate

This protocol is designed as a self-validating system. Each critical step includes an In-Process Control (IPC) to ensure the thermodynamic and kinetic parameters are met before proceeding.

Step 1: Dissolution & Clarification

  • Charge 1.0 equivalent of 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol (free base) into a jacketed reactor.

  • Add 5 volumes (V) of absolute Ethanol. Heat the mixture to 55 °C under agitation (250 rpm).

  • IPC 1 (Self-Validation): Perform a visual check. The solution must be completely clear. Any undissolved racemate or impurities will act as rogue seeds and ruin the enantiomeric upgrade. Polish filter if necessary.

Step 2: Salt Formation

  • In a separate vessel, dissolve 1.05 equivalents of L-Tartaric acid in 3 V of Ethanol at 50 °C.

  • Dose the L-Tartaric acid solution into the main reactor over 30 minutes, maintaining the internal temperature at 55 °C.

  • IPC 2 (Self-Validation): Monitor the internal temperature probe. A mild exothermic spike (2-4 °C) confirms that the acid-base proton transfer (salt formation) has successfully occurred.

Step 3: Controlled Nucleation (Seeding)

  • Cool the reactor to 45 °C (the predetermined upper limit of the Metastable Zone).

  • Charge 1% w/w of pre-milled L-Tartrate seed crystals suspended in 0.5 V of Acetone.

  • Hold the temperature at 45 °C for 2 hours to allow the seed bed to mature.

  • IPC 3 (Self-Validation): Observe the reactor. Sustained, homogeneous turbidity without oil droplets confirms successful secondary nucleation within the metastable zone.

Step 4: Antisolvent Addition & Desupersaturation

  • Linearly cool the reactor from 45 °C to 5 °C over 6 hours (approx. 0.1 °C/min).

  • Once at 5 °C, dose 4 V of Acetone (antisolvent) over 2 hours to drive the remaining API out of solution.

  • IPC 4 (Self-Validation): Pull a sample of the mother liquor and analyze via HPLC. The API concentration must be < 5 mg/mL to confirm maximum thermodynamic yield has been achieved.

Step 5: Isolation & Washing

  • Filter the suspension using a Nutsche filter under a dry nitrogen blanket to prevent moisture ingress.

  • Wash the cake with 2 V of cold (0 °C) Acetone.

  • IPC 5 (Self-Validation): Sample the wet cake for Chiral HPLC analysis. The ee% must be >99.0% before committing the batch to the vacuum oven. If <99.0%, perform a reslurry in EtOH/Acetone.

  • Dry the cake in a vacuum oven at 40 °C until constant weight is achieved.

References
  • Saccharin Salts of Active Pharmaceutical Ingredients, Their Crystal Structures, and Increased Water Solubilities. ACS Publications.[Link]

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Crystal Pharmatech.[Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. ACS Publications.[Link]

Sources

Optimization

Resolving enantiomeric impurities in 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol batches

Target API Intermediate: 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol Support Category: Downstream Processing & Chiral Analytical Validation Welcome to the Technical Support Center. As a Senior Application Sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Target API Intermediate: 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol Support Category: Downstream Processing & Chiral Analytical Validation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic, kinetic, and chromatographic challenges associated with resolving enantiomeric impurities in complex 3-aminopyrrolidine derivatives.

The target molecule presents a unique structural challenge: it contains two basic nitrogen centers (a tertiary pyrrolidine nitrogen and an exocyclic tertiary amine), a bulky, lipophilic benzyl-methyl group, and a highly flexible N1-ethanol appendage. These features often lead to poor crystal lattice packing and chromatographic peak tailing. This guide provides self-validating workflows to isolate the desired (R)-enantiomer and accurately quantify (S)-enantiomer impurities.

Resolution Strategy & Workflow

The most scalable approach for resolving 3-aminopyrrolidines is diastereomeric salt formation[1]. Below is the validated decision tree for processing racemic or enantio-enriched batches.

Workflow A Racemic Batch 2-[(R/S)-3-(Benzyl-methyl-amino)- pyrrolidin-1-yl]-ethanol B Chiral HPLC Analysis Determine Initial %ee A->B C ee < 95% Initiate Resolution B->C High (S)-Impurity D ee ≥ 95% Final Polishing B->D Trace Impurity E Add L-DBTA in EtOH/H2O Form Diastereomeric Salt C->E H Enantiopure (R)-Isomer (ee > 99%) D->H F Controlled Cooling (0.1 °C/min) & Seeding E->F G Filtration & Salt Break (NaOH extraction) F->G G->B Re-evaluate

Workflow for resolving enantiomeric impurities in chiral 3-aminopyrrolidine derivatives.

Troubleshooting & FAQs

Q1: We are using standard L-tartaric acid, but the enantiomeric excess (ee) of the (R)-isomer is stalled at 70% after multiple recrystallizations. Why is the resolution failing? Causality & Solution: Standard tartaric acid often fails for highly lipophilic, bulky amines because its small, polar structure cannot form a tightly packed crystal lattice with the substrate. You must switch to O,O'-dibenzoyl-L-tartaric acid (L-DBTA) or di-p-toluoyl-L-tartaric acid (L-DPTTA). The bulky benzoyl/toluoyl groups provide essential π-π stacking interactions with the benzyl group of your pyrrolidine, driving the thermodynamic stability of the (R)-amine·L-DBTA salt[1][2].

Q2: During crystallization with L-DBTA, we observe rapid precipitation yielding a gummy solid ("oiling out") rather than distinct crystals. How do we fix this? Causality & Solution: Oiling out indicates kinetic trapping. The flexible ethanol appendage on the N1-pyrrolidine increases solvation entropy, causing the diastereomeric salt to undergo liquid-liquid phase separation before nucleation can occur. To fix this: Shift the thermodynamics by altering the dielectric constant of your solvent. Switch from pure ethanol to an Ethanol/Water (9:1 v/v) system. The water reduces the solubility of the lipophilic salt, forcing crystallization. Furthermore, seed the solution at 45 °C and implement a strict linear cooling ramp of 0.1 °C/min to maintain the system in the metastable zone, ensuring thermodynamic control[3].

Q3: Our chiral HPLC analysis shows significant peak tailing, obscuring the (S)-enantiomer impurity peak. How can we accurately quantify it down to 0.1%? Causality & Solution: Peak tailing in 3-aminopyrrolidines is caused by secondary electrostatic interactions between the basic tertiary amines and residual acidic silanol groups on the silica support of the chiral stationary phase. To fix this: Incorporate a basic modifier into your mobile phase. Adding 0.1% diethylamine (DEA) competitively binds to the active silanol sites, suppressing these secondary interactions. This will yield sharp, symmetrical peaks, allowing baseline resolution of the (S)-impurity[4]. Alternatively, derivatization reagents can be used to mask the amine functionality prior to MS analysis[5].

Quantitative Data: Resolving Agent Screening

To demonstrate the causality behind our recommended reagents, the following table summarizes the screening data for resolving racemic 2-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol. The Pope and Peachey method (using a mix of chiral and achiral acids) yields the highest efficiency[1][3].

Resolving AgentSolvent SystemYield (%)Enantiomeric Excess (ee %)Resolution Efficiency (E %)Morphological Observation
L-Tartaric Acid (1.0 eq)EtOH15.245.013.6Poor packing; gummy precipitate.
(S)-Mandelic Acid (1.0 eq)EtOAc / MeOH22.560.227.1Slow nucleation; fine powder.
L-DPTTA (1.0 eq)Acetone / H2O38.088.567.2Good crystal habit; moderate yield.
L-DBTA (0.5 eq) + HCl (0.5 eq) EtOH / H2O (9:1) 42.1 99.5 83.7 Highly crystalline; robust lattice.

Validated Experimental Protocols

Protocol A: Diastereomeric Salt Resolution via the Pope-Peachey Method

This protocol utilizes a self-validating thermodynamic check to ensure the resolution is proceeding correctly before committing to the final salt break.

  • Dissolution: In a jacketed reactor, dissolve 1.0 equivalent of the racemic 2-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol in 10 volumes of Ethanol/Water (9:1 v/v) at 60 °C.

  • Acid Addition (Pope-Peachey): Slowly add 0.5 equivalents of aqueous HCl (achiral acid). This protonates half the amine pool, forcing the chiral resolving agent to pair exclusively with the most thermodynamically favored enantiomer[1][3]. Next, add a solution of 0.5 equivalents of O,O'-dibenzoyl-L-tartaric acid (L-DBTA) dissolved in 2 volumes of Ethanol dropwise over 20 minutes.

  • Seeding & Cooling: Maintain the reactor at 60 °C for 30 minutes to ensure complete dissolution. Cool the reactor to 45 °C and introduce 0.5% wt/wt of pure (R)-amine·L-DBTA seed crystals.

  • Crystallization: Program a linear cooling ramp of 0.1 °C/min down to 5 °C. Hold the suspension at 5 °C for 4 hours to maximize yield.

  • Self-Validation Check (Critical): Withdraw a 1 mL aliquot of the mother liquor. Free-base the aliquot with NaOH, extract into DCM, and analyze via Chiral HPLC. Validation criteria: An (S)-enantiomer enrichment of >80% ee in the mother liquor mathematically validates that the (R)-enantiomer has successfully partitioned into the solid crystal lattice.

  • Filtration & Salt Break: Filter the crystals and wash with 2 volumes of cold Ethanol. Suspend the isolated salt in Dichloromethane (DCM) and add 2M NaOH under vigorous stirring until the aqueous phase reaches pH > 12. Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo to yield the enantiopure (R)-isomer.

Protocol B: Chiral HPLC Quantification of (S)-Impurity

This method ensures baseline resolution for accurate integration of trace impurities.

  • Column Preparation: Install an immobilized amylose/cellulose-based chiral column (e.g., CHIRALPAK AD-H, 250 x 4.6 mm, 5 µm)[4].

  • Mobile Phase Formulation: Prepare an isocratic mixture of Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). Degas thoroughly via sonication.

  • Instrument Parameters:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • UV Detection: 220 nm (targeting the benzyl chromophore)

  • Sample Preparation: Dissolve the free-based product in the mobile phase to a precise concentration of 1.0 mg/mL.

  • System Suitability (Self-Validation): Inject a racemic standard of the compound. You must achieve a resolution factor (Rs) ≥ 2.0 between the (R) and (S) peaks before analyzing batch samples. If Rs < 2.0, increase the DEA modifier to 0.15% to further suppress silanol tailing.

References

  • Practical resolution of racemic trans-2-benzylaminocyclohexanol with di-p-toluoyl-L-tartaric acid via diastereomeric salt formation based on the Pope and Peachey method. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDWpoOn1DX3by7-pZ7dRBixiRPczqpOEl2YfQUmGe9aUNl85FJiw_ah3RXqvPfV1DRsf8p79NogSsJrCx63fwQErxQ-rxdUIT9c0lVTDq6I_rmp5kqJzkN5FKi3T5sQ3TsBoApiHYJ5uar5MXhDArBPHl4SwkV_aTJPOH4TYU8OnF7tMQKkLIaq6qsDH7J3WJGPky7dPCZrgI5WdgrJG-r36IPF1_1NsxYiyy2LYbXeNnHclw26x735OZlZgOUJWT9V67PV1FQAbuA2X1gNNrcs_E5v7QRVj9B_BNzDY7_bY3vaNdADEsdAfxha8cfbimDdgF-kPWUxO_Z9KO5CgrBU2RHMJa444vB4HJ3HRUJ7kCbx_Cbucg=]
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9Pi5vyXAsTrTnqmndCaMBn4tE0RUxHzx8Zqibw7SzHuWnEo9Jjk-6dxQJTW1O6tiN-pvTIJz-A-s7GY-NC1scriz-ljwvvmHl1n3NWiQaH_A1kd6ilo4b7UqweMEQyiIY0vTw]
  • Green chemistry in the pharmaceutical industry. SciSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5GDJv4OP_DmeHoK_PIhFQ70um6n3PO4bitbtIiIcHa_eOhhBnQ7hNIebcr1g4FQcK79Md0J9bFO2bnZUA0wt2I7TZvY5hw4UIm1KBVlKhkE525UtB0O4KhP_RPh1Tm1EOp9z2lyQPw7r010hLmOIK81026eoYYe0cxnRBTnDIyjvQCIeGByQRSGzVhfW3aAnx]
  • Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZO98ztgbXDAx9_0ypBMkXkiTCcdSV4oNvnpfC3BKPdvXsmlT2wermkW1E13tcx-1g60oGsNT4NzYiHEn-d4sF3tG-GPru8iUFZg0VNSqTgM8vIrYa8RZwY303jb5A-Qx1rv0PAz7dYHf4iJI=]
  • Development of a diphenyl sulfide structure derivatization reagent for amino acid enantiomers analysis. DOI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQO19aDK3FYFHluw5_cQasAxew1ac7BwGQzNCeMQZ8_S734jSXNT23RxeScY46jOqOEzyW2lETzx8X0vjIisAPg5C9IsPtaMXQQT_AL87ryFi0IzI3Ysamo44dkgSLzIDJFgFcWD4t]

Sources

Troubleshooting

Technical Support Center: Stabilization and Storage of 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol

Welcome to the Technical Support Center for handling, storing, and troubleshooting 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol . This compound is a highly functionalized diamine intermediate containing two te...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling, storing, and troubleshooting 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol . This compound is a highly functionalized diamine intermediate containing two tertiary amine centers and a primary alcohol. Due to its specific structural features, it is exceptionally vulnerable to oxidative degradation under ambient conditions.

This guide is designed for researchers and drug development professionals to understand the mechanistic vulnerabilities of this molecule and implement self-validating protocols to ensure long-term stability.

Part 1: Core Mechanistic FAQs

Q1: Why does this specific pyrrolidine derivative degrade so rapidly during standard benchtop storage? A: The rapid degradation is driven by the presence of two highly electron-rich tertiary amine centers: the endocyclic pyrrolidine nitrogen (N1) and the exocyclic benzyl-methyl-amino nitrogen. According to established pharmaceutical degradation kinetics, tertiary amines are exceptionally vulnerable to N-oxidation mediated by trace hydroperoxides or autoxidation from atmospheric oxygen[1]. Furthermore, the primary alcohol (-OH) imparts hygroscopicity. Moisture absorption increases molecular mobility in the solid state and lowers the localized glass transition temperature, significantly accelerating the kinetics of oxygen diffusion and subsequent N-oxide formation.

Q2: What are the primary degradation products I should look for in my analytical traces? A: The dominant degradation pathway is the formation of N-oxides[2]. Because there are two tertiary amines, you will observe mono-N-oxides (+16 Da) and a di-N-oxide (+32 Da). The benzylic position is also a secondary site for radical-mediated oxidation, potentially yielding a benzoyl derivative (+14 Da net change), though this is kinetically slower than N-oxidation.

N_Oxidation_Pathway Parent Parent Compound (Diamine) N1_Oxide Endocyclic N-Oxide (+16 Da) Parent->N1_Oxide O2 / Peroxides (Fast) N2_Oxide Exocyclic N-Oxide (+16 Da) Parent->N2_Oxide O2 / Peroxides (Fast) Benz_Ox Benzylic Oxidation (+14 Da) Parent->Benz_Ox UV / Radicals (Slow) Di_Oxide Di-N-Oxide (+32 Da) N1_Oxide->Di_Oxide Excess O2 N2_Oxide->Di_Oxide Excess O2

Mechanistic pathways of tertiary amine N-oxidation under ambient storage.

Part 2: Troubleshooting Guide & Analytical Signatures

If you suspect your batch of 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol has degraded, cross-reference your LC-MS data with the quantitative signatures below.

Table 1: Analytical Signatures of Primary Degradation Products
Degradant SpeciesMass Shift (Δm/z)Retention Time Shift (RP-HPLC)Primary Mechanistic Cause
Mono-N-Oxide (N1 or Exocyclic) +16 DaEarlier elution (more polar)Reaction with trace hydroperoxides / O₂[1]
Di-N-Oxide +32 DaSignificantly earlier elutionExtensive autoxidation (prolonged exposure)
Benzylic Hydroxylation +16 DaSimilar or slightly earlierRadical-mediated oxidation (UV/Metal catalyzed)
Benzoyl Derivative +14 DaLater elution (less polar)Secondary oxidation of benzylic alcohol

Issue 1: I observe a +16 m/z peak that co-elutes or elutes slightly earlier than the parent peak on reverse-phase LC. Root Cause: Mono-N-oxidation. N-oxides are typically more polar than their parent tertiary amines, leading to earlier elution on C18 columns. The environmental and storage stability of tertiary amine drugs is easily compromised by N-oxidation, requiring strict control of conditions[3]. Resolution: Implement strict inert gas (Argon) purging. Nitrogen is acceptable, but Argon is heavier and provides a better protective blanket for solid APIs in vials.

Issue 2: The compound turns from a colorless oil/solid to a faint yellow over a few weeks. Root Cause: Photo-oxidation of the benzyl group or trace transition-metal catalyzed oxidation. Trace metals (e.g., Fe, Cu) from synthesis equipment can catalyze the homolytic cleavage of trace hydroperoxides, initiating a radical chain reaction[2]. Resolution: Store in amber vials to block UV/Vis light. If the compound is formulated in solution, consider adding a chelating agent (e.g., EDTA) or an antioxidant (e.g., BHT or ascorbic acid) if compatible with your downstream assays.

Part 3: Standard Operating Procedures (SOPs)

To guarantee the integrity of 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol, all handling must follow a self-validating system. Do not rely on visual inspection; oxidation often occurs before color changes are visible.

Protocol: Cryogenic Inert Storage Workflow

Objective : Prevent N-oxide formation and hydrolytic degradation by eliminating moisture, oxygen, and thermal energy.

  • Lyophilization/Drying : Dry the compound under high vacuum to remove residual solvents and water.

    • Causality: Water acts as a plasticizer in solids, increasing molecular mobility and oxygen diffusion rates.

    • Self-Validation Check: Perform a Karl Fischer (KF) titration. Do not proceed unless moisture content is < 0.5%.

  • Single-Use Aliquoting : Divide the bulk material into single-use aliquots (e.g., 10 mg or 50 mg vials).

    • Causality: Repeated exposure to ambient air during freeze-thaw cycles introduces fresh oxygen and atmospheric moisture, exponentially increasing degradation kinetics.

  • Argon Blanketing : Purge the headspace of each vial with high-purity Argon gas for 10-15 seconds.

    • Causality: Argon is denser than nitrogen and displaces oxygen more effectively at the bottom of the vial where the compound rests.

  • Hermetic Sealing : Cap the vials using PTFE-lined silicone septa.

    • Causality: Standard silicone septa are highly permeable to oxygen over time. PTFE lining provides a necessary barrier against gas exchange.

  • Cryogenic Storage : Store the sealed amber vials at -20°C or -80°C.

    • Causality: Lowering the temperature drastically reduces the kinetic rate constant of autoxidation.

    • Self-Validation Check: Run a baseline LC-MS on a control aliquot immediately after storage, and compare it against a test aliquot pulled at 3 months. The +16 Da peak area should remain < 0.5%.

Storage_Workflow Synth 1. Synthesis & Purification Dry 2. Lyophilization / High Vacuum Synth->Dry KF_Check Check: KF < 0.5% Moisture Dry->KF_Check KF_Check->Dry Fail Aliquot 3. Single-Use Aliquoting KF_Check->Aliquot Pass Argon 4. Argon Gas Purging Aliquot->Argon Seal 5. PTFE-Lined Amber Vials Argon->Seal Store 6. Cryogenic Storage (-20°C) Seal->Store

Self-validating workflow for inert storage of oxidation-sensitive amines.

References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. URL:[Link]

  • Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies. PubMed. URL:[Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. URL:[Link]

Sources

Optimization

Technical Support Center: Scale-Up Optimization for 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when scaling up the synthesis of chiral pyrrolidine derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when scaling up the synthesis of chiral pyrrolidine derivatives. The transition from bench-scale to pilot-plant production for 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol is rarely linear. Extended heating cycles and mass transfer limitations during the N-alkylation of (R)-N-benzyl-N-methylpyrrolidin-3-amine with 2-bromoethanol frequently lead to yield-destroying side reactions.

This guide provides a mechanistic breakdown of these impurities, an interactive troubleshooting FAQ, and a self-validating protocol engineered to ensure batch-to-batch reproducibility.

Part 1: Mechanistic Insights & Causality of Side Reactions

To control the reaction, we must first understand the competing nucleophilicities within the system. The starting material possesses two basic centers: a sterically hindered tertiary amine at the C3 position and a highly nucleophilic secondary amine at the C1 position. While alkylation preferentially occurs at C1, forcing conditions can break this selectivity[1].

Furthermore, the bifunctional nature of 2-bromoethanol introduces severe cross-reactivity risks. The formation of dimeric side products is a well-documented phenomenon when reacting cyclic secondary amines with haloethanols[2].

G SM Starting Material (R)-N-benzyl-N-methylpyrrolidin-3-amine Reagent 2-Bromoethanol Alkylation SM->Reagent Target Target Product 2-[(R)-3-(Benzyl-methyl-amino) -pyrrolidin-1-yl]-ethanol Reagent->Target Main Pathway Quat Quaternization (Tertiary Amine Attack) Reagent->Quat Excess Reagent/Temp Dimer Dimerization (Bis-pyrrolidine ethane) Reagent->Dimer Intermolecular rxn Ether O-Alkylation (Ether Formation) Target->Ether Uncontrolled Base

Reaction pathway and mechanistic divergence of side-products during N-alkylation.

The Three Primary Impurities:
  • Dimerization (Bis-alkylation): The intermediate N-(2-hydroxyethyl) product can undergo transient activation, allowing unreacted pyrrolidine starting material to attack, forming an ethyl-bridged dimer[2].

  • O-Alkylation (Etherification): The target molecule contains a primary alcohol. If strong, unhindered bases (e.g., NaOH, NaH) are used, the resulting alkoxide attacks a second molecule of 2-bromoethanol, yielding a PEG-like ether impurity.

  • Quaternization: Prolonged heating with excess alkylating agent overcomes the steric hindrance of the N-benzyl group, resulting in the irreversible formation of quaternary ammonium salts.

Part 2: Quantitative Impurity Profiling

Data-driven solvent and base selection is the most effective way to suppress side-product formation. The table below summarizes the causality of our optimized parameters during a 10 kg scale-up study.

Base SelectionSolvent SystemTemp (°C)Conversion (%)Dimer (%)Ether (%)Quat Salt (%)Isolated Yield (%)Mechanistic Rationale
NaOH (aq) Toluene (Biphasic)8095.04.53.21.572.0Strong base deprotonates product OH, driving O-alkylation.
K₂CO₃ Acetonitrile6098.01.20.80.585.0Heterogeneous base reduces alkoxide formation; slower kinetics.
DIPEA Toluene85>99.00.5 0.2 0.3 91.5 Steric bulk of DIPEA prevents nucleophilic interference; non-aqueous environment stabilizes 2-bromoethanol.

Part 3: Troubleshooting FAQs

Q1: We are detecting >3% of the dimeric impurity during IPC. How can we suppress this? A: High dimer formation is caused by localized concentration gradients of the alkylating agent[2]. In batch reactors, dumping 2-bromoethanol all at once allows the newly formed product to compete with the starting material. Solution: Switch to a controlled dosing strategy. Add the 2-bromoethanol continuously over 4 hours via a metering pump while maintaining high agitation.

Q2: Our ether (O-alkylated) impurity spikes during the final hours of the reaction. Why? A: This is a kinetic issue. As the starting material depletes, the concentration of the target product (which contains a primary alcohol) peaks. If your base is too strong, it deprotonates this alcohol, which then attacks the remaining 2-bromoethanol. Solution: Transition from inorganic bases to N,N-Diisopropylethylamine (DIPEA). DIPEA is basic enough to scavenge the HBr byproduct but too sterically hindered to effectively deprotonate the primary alcohol, shutting down the etherification pathway.

Q3: We are losing 5-10% of our yield to the aqueous layer during workup. What is happening? A: You are likely forming quaternary ammonium salts due to over-alkylation of the tertiary amine[1]. Quat salts are highly water-soluble and will not extract into organic solvents. Solution: Strictly limit 2-bromoethanol to 1.05 equivalents. Furthermore, implement a pH-controlled extraction (see protocol below) to ensure any unreacted secondary amine is free-based, while leaving the quat salts behind in the aqueous waste.

Part 4: Self-Validating Scale-Up Protocol

This protocol is designed as a self-validating system . It relies on explicit In-Process Controls (IPCs) that dictate whether the reaction can proceed, ensuring that failures are caught and corrected dynamically rather than discovered post-isolation.

Workflow IPC IPC Sampling (HPLC/LC-MS) Check1 High Dimer (>2%)? IPC->Check1 Fix1 Switch to slow addition or continuous flow Check1->Fix1 Yes Check2 High O-Alkylation (>1%)? Check1->Check2 No Fix2 Reduce base strength (Use DIPEA) Check2->Fix2 Yes Check3 Quat Salt Detected? Check2->Check3 No Fix3 Lower temperature Limit eq to 1.05 Check3->Fix3 Yes Proceed Proceed to Workup & Crystallization Check3->Proceed No

In-process control (IPC) troubleshooting workflow for scale-up optimization.

Step-by-Step Methodology: N-Alkylation with 2-Bromoethanol

Step 1: Reactor Preparation & Solubilization

  • Purge a jacketed glass-lined reactor with N₂ for 15 minutes.

  • Charge (R)-N-benzyl-N-methylpyrrolidin-3-amine (1.0 eq) and anhydrous Toluene (10 volumes).

  • Add DIPEA (1.5 eq). Causality: DIPEA acts as a non-nucleophilic acid scavenger, preventing etherification.

  • Heat the mixture to 85°C under moderate agitation (150 rpm).

Step 2: Controlled Reagent Dosing

  • Charge 2-bromoethanol (1.05 eq) into an addition funnel or dosing pump.

  • Dose the reagent continuously over 4.0 hours into the reactor.

  • Self-Validation Check: Monitor the internal temperature. If T > 88°C, pause dosing. Exothermic spikes indicate localized accumulation, which directly causes dimerization.

Step 3: IPC Verification (The Validation Gate)

  • After 8 hours of total heating, pull a 1 mL sample, dilute in MeCN, and analyze via HPLC.

  • Validation Criteria:

    • Starting Material must be < 1.0%.

    • Dimer must be < 0.5%.

  • Corrective Action: If SM > 1.0%, add an additional 0.02 eq of 2-bromoethanol and heat for 1 hour. Do not proceed to workup until the validation criteria are met.

Step 4: pH-Controlled Workup

  • Cool the reactor to 20°C.

  • Quench with Purified Water (5 volumes) and stir for 15 minutes.

  • Adjust the aqueous layer pH to exactly 9.5 using 1M NaOH.

    • Causality: At pH 9.5, the target product is completely free-based and partitions into the toluene layer. Any quaternary ammonium side-products remain permanently ionized and are purged into the aqueous waste.

  • Separate the layers. Wash the organic layer with brine (3 volumes) to remove residual DIPEA salts.

Step 5: Isolation

  • Concentrate the toluene layer under reduced pressure to 2 volumes.

  • Induce crystallization by adding Heptane (6 volumes) dropwise at 0°C.

  • Filter and dry under vacuum at 40°C to yield the pure target compound.

References

  • European Patent Office. (2015). Synthesis by chiral diamine-mediated asymmetric alkylation - Patent 1794129.1[1].

  • World Intellectual Property Organization. (2023). Process for the preparation of substituted cyclic amines (WO 2023/030667). 2[2].

Sources

Troubleshooting

Technical Support Center: Troubleshooting Chromatography for 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol

Welcome to the Advanced Chromatography Troubleshooting Center. This guide is specifically engineered for researchers and analytical scientists dealing with the complex chromatographic behavior of 2-[(R)-3-(Benzyl-methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Troubleshooting Center. This guide is specifically engineered for researchers and analytical scientists dealing with the complex chromatographic behavior of 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol .

Because this molecule features two highly basic tertiary amine centers (a pyrrolidine nitrogen and a benzyl-methyl-amino nitrogen) alongside a primary alcohol, it is notoriously prone to secondary interactions on silica-based stationary phases. This guide synthesizes field-proven methodologies and authoritative chromatographic principles to help you permanently resolve retention time (RT) shifts, peak tailing, and reproducibility failures.

Diagnostic Workflow for Retention Time Shifts

Before adjusting your mobile phase, use the logical decision tree below to identify the root cause of your retention instability.

RT_Troubleshooting A Observe RT Shift in Amine Chromatography B Identify Shift Pattern A->B C Systematic Decrease (Drifting Earlier) B->C Continuous D Random Fluctuations (Poor Reproducibility) B->D Erratic E Evaluate Silanol Overload & Stationary Phase C->E F Evaluate Buffer Capacity & pH vs pKa Dynamics D->F G Implement High-pH Mobile Phase or Base-Deactivated Column E->G H Adjust pH to pKa ± 2 Increase Buffer to >20mM F->H

Diagnostic workflow for resolving retention time shifts in basic amine chromatography.

Frequently Asked Questions (FAQs)

Q1: Why does the retention time of my di-amine drift earlier with each consecutive injection? A: This is a classic symptom of silanol saturation . Free, unbonded silanols on the surface of standard silica chromatographic particles become negatively charged at a pH above 3, allowing them to interact strongly with positively charged basic compounds[1]. Because 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol has two basic amines, it engages in strong secondary ion-exchange interactions with these sites, which causes severe peak tailing[2]. Causality: If your mobile phase lacks sufficient ionic strength or a competing amine, these active silanol sites become progressively saturated by the analyte over consecutive injections. As the sites fill up, the secondary retention mechanism diminishes, causing the apparent retention factor to drop and the compound to elute earlier. Solution: Switch to a base-deactivated (end-capped) column or lower the mobile phase pH to protonate the silanols, minimizing this interaction[2].

Q2: My retention times are randomly fluctuating. How do I select the optimal mobile phase pH? A: Random fluctuations usually indicate that you are operating too close to the analyte's pKa. Operating close to an analyte's pKa can result in inconsistent and tailing peaks[2]. To ensure robustness, the pH of the mobile phase must be adjusted over the range of pKa ± 2[3]. Causality: The estimated pKa values for the tertiary amines in this molecule are between 8.5 and 9.5. If you use a mid-pH mobile phase (e.g., pH 7.0), the molecule exists in a highly sensitive dynamic equilibrium between its ionized and neutral states. Micro-fluctuations in pH—caused by sample diluent mismatch or volatile buffer evaporation—will drastically alter the molecule's hydrophobicity, causing random RT shifts. Solution: You must force the molecule into a single ionization state. Either operate at pH < 3.0 to fully protonate the amines, or utilize modern hybrid columns that can withstand pH values up to 10 to fully deprotonate the amines[4].

Q3: Is my buffer concentration affecting peak shape and retention stability? A: Yes. A common recommendation is to use 20–30 mM buffer salts to properly "buffer the column" and rapidly neutralize any pH differences when the sample solution enters[5]. Causality: If the buffer concentration of the mobile phase is too low, the sample may only partially ionize upon injection, leading to varying retention times and distorted peaks[3]. Increasing the buffer concentration ensures that the local pH environment remains stable during the injection plug's transit through the column.

Quantitative Data: Mobile Phase Strategy Comparison

To stabilize the chromatography of 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol, compare the following mobile phase strategies. Mid-pH conditions should be strictly avoided for this compound.

Mobile Phase StrategyTarget pHAnalyte StateSilanol StateRecommended Buffer SystemRT StabilityPeak Shape
Low pH (Acidic) 2.0 - 3.0Fully Ionized (+2)Neutral (Protonated)20 mM Potassium Phosphate or 0.1% TFAHighSharp
Mid pH (Neutral) 6.0 - 8.0Partially IonizedFully Ionized (-)Not RecommendedPoor (Random)Severe Tailing
High pH (Basic) 10.5 - 11.0Fully NeutralFully Ionized (-)20 mM Ammonium BicarbonateVery HighExcellent
Self-Validating Experimental Protocols
Protocol 1: Preparation and Validation of High-Capacity LC-MS Buffer (pH 10.5)

Objective: Create a volatile, high-pH mobile phase to fully deprotonate the di-amine, thereby eliminating secondary ion-exchange interactions with silanols while maintaining LC-MS compatibility.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 1.58 g of Ammonium Bicarbonate ( NH4​HCO3​ , LC-MS grade).

  • Dissolution: Dissolve the salt in 1.0 L of ultrapure water (18.2 MΩ·cm) to yield a 20 mM solution.

  • pH Adjustment: Gradually add concentrated Ammonium Hydroxide ( NH4​OH , ~28-30%) while monitoring with a calibrated pH meter until the pH reaches exactly 10.5.

    • Mechanistic Note: This guarantees the pH is at least 1-2 units above the highest pKa of the analyte, locking it into a purely neutral, hydrophobic state[3].

  • Filtration: Filter the buffer through a 0.22 µm regenerated cellulose membrane to remove particulates.

  • Self-Validation (System Suitability): Inject a neutral void volume marker (e.g., Uracil). Monitor the retention time over 6 consecutive injections.

    • Validation Criteria: The RT relative standard deviation (RSD) of Uracil must be < 0.5%. If the Uracil RT drifts, the root cause is pump proportioning or a leak, not analyte-stationary phase chemistry.

Protocol 2: Column Passivation and Equilibration for Basic Amines

Objective: Saturate any highly active, irreversible binding sites on the stationary phase before beginning quantitative analysis to prevent early-run RT drift.

Step-by-Step Methodology:

  • Column Selection: Install a high-purity, base-deactivated (end-capped) hybrid silica C18 column rated for high-pH applications.

  • Organic Flush: Flush the column with 100% strong solvent (Acetonitrile or Methanol) for 20 column volumes (CV) to purge organic contaminants.

  • Buffer Equilibration: Introduce the 20 mM pH 10.5 buffered mobile phase (from Protocol 1) and equilibrate for a minimum of 30 CV.

    • Mechanistic Note: Higher buffer concentrations (20-30 mM) require significantly longer equilibration times to fully stabilize the stationary phase microenvironment compared to dilute additives[5].

  • Active Site Passivation: Perform three "dummy" injections of your 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol standard at 10x the normal working concentration.

  • Self-Validation (Equilibration Check): Compare the retention time of the third dummy injection to the second.

    • Validation Criteria: If the RT difference is < 0.05 minutes, the column is fully passivated and the system is ready for the analytical sequence.

References
  • What is "silanol activity" when a column is described as having low or high silanol activity? - WKB229047 Source: Waters Knowledge Base URL:[Link]

  • Buffer & Eluent Preparation in HPLC – Best Practices Source: KNAUER URL:[Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics Source: GMP Insiders URL:[Link]

  • Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds Source: Excellence in Analytical Chemistry (UT.ee) URL:[Link]

  • Importance of Mobile Phase Buffer Selection for HPLC to LC-MS Source: Veeprho URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol and its (S)-Enantiomer: A Proposed Investigative Guide

Introduction: The Significance of Chirality in Pyrrolidine Scaffolds The pyrrolidine ring is a cornerstone in medicinal chemistry, serving as a versatile scaffold for a multitude of biologically active compounds.[1][2] I...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chirality in Pyrrolidine Scaffolds

The pyrrolidine ring is a cornerstone in medicinal chemistry, serving as a versatile scaffold for a multitude of biologically active compounds.[1][2] Its non-planar, puckered conformation allows for a three-dimensional exploration of pharmacophore space, which is critical for specific and high-affinity interactions with biological targets.[1] A key feature of substituted pyrrolidines is the frequent presence of one or more chiral centers, leading to the existence of enantiomers—stereoisomers that are non-superimposable mirror images of each other.

While enantiomers possess identical physicochemical properties in an achiral environment, their interactions with the chiral environment of the body, such as enzymes and receptors, can differ dramatically.[3] One enantiomer may exhibit the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even responsible for undesirable side effects (the distomer). Therefore, the synthesis, separation, and distinct biological evaluation of individual enantiomers are paramount in modern drug discovery.

This guide addresses the comparative efficacy of the (R) and (S) enantiomers of 2-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol. As of this writing, specific experimental data directly comparing these two enantiomers is not available in the public domain, suggesting this is a novel area of investigation. Consequently, this document will serve as a comprehensive, forward-looking guide for researchers. It will provide a proposed framework for the synthesis, chiral separation, and subsequent efficacy evaluation of these enantiomers, grounded in established methodologies for analogous pyrrolidine derivatives.

Proposed Research Workflow: A Head-to-Head Comparison

To elucidate the potential stereospecific activity of 2-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol, a systematic investigation is required. The following workflow outlines the necessary steps to synthesize, isolate, and characterize the individual (R) and (S) enantiomers, followed by a comparative assessment of their biological efficacy.

Research_Workflow cluster_synthesis Synthesis & Separation cluster_evaluation Efficacy Evaluation A Racemic Synthesis B Chiral Separation A->B Racemic Mixture C (R)-Enantiomer B->C Isolated Enantiomer D (S)-Enantiomer B->D Isolated Enantiomer E In Vitro Assays (Binding, Functional) C->E D->E F In Vivo Models (PK/PD, Efficacy) E->F G Data Analysis & Comparison F->G

Caption: Proposed workflow for the synthesis, separation, and comparative efficacy evaluation of the (R) and (S) enantiomers.

Part 1: Synthesis and Chiral Separation

Synthesis of Racemic 2-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol

The synthesis of the racemic compound would likely commence from a suitable pyrrolidine precursor. A plausible synthetic route could involve the reductive amination of a 3-(benzyl-methyl-amino)-pyrrolidine with a protected ethanolamine derivative, or a multi-step synthesis starting from commercially available pyrrolidine building blocks.

Chiral Separation of Enantiomers

The separation of the (R) and (S) enantiomers is a critical step. Several established techniques can be employed for the chiral resolution of amines and related compounds.[4][5][6]

Recommended Technique: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and effective method for separating enantiomers.[4][5] The choice of the chiral stationary phase (CSP) is crucial for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a broad range of chiral compounds.[5]

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: A screening of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC) is recommended.

  • Mobile Phase Screening:

    • Normal Phase: A mixture of a non-polar solvent like hexane with a polar modifier such as ethanol or isopropanol.

    • Reversed Phase: A mixture of an aqueous buffer (e.g., ammonium bicarbonate) and an organic solvent like acetonitrile or methanol.

  • Optimization: The mobile phase composition, flow rate, and column temperature should be optimized to achieve baseline separation of the two enantiomeric peaks.

  • Scale-Up: Once an analytical method is established, it can be scaled up to a preparative HPLC system to isolate sufficient quantities of each enantiomer for biological testing.

  • Purity and Configuration Analysis: The enantiomeric excess (e.e.) of the separated fractions should be determined using the analytical chiral HPLC method. The absolute configuration of each enantiomer can be determined by techniques such as X-ray crystallography of a suitable crystalline derivative or by comparison to a stereochemically defined standard, if available.

Part 2: Comparative Efficacy Evaluation

The biological activity of pyrrolidine derivatives is diverse, with reported activities including anticancer[7][8], nootropic (cognition-enhancing)[9][10], and effects on the central nervous system, such as dopamine receptor binding.[11] In the absence of a known target for the subject compound, a panel of in vitro and in vivo assays targeting these common activities for pyrrolidine scaffolds is proposed.

In Vitro Assays

A. Anticancer Activity Screening

  • Objective: To determine if either enantiomer exhibits cytotoxic effects against cancer cell lines.

  • Protocol: MTT Assay

    • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, HeLa for cervical cancer) should be used.[7]

    • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the (R)- and (S)-enantiomers for 48-72 hours.

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, which is converted to formazan by metabolically active cells.

    • Data Analysis: The formazan is solubilized, and the absorbance is read on a plate reader. The IC50 (half-maximal inhibitory concentration) value for each enantiomer is calculated to determine its potency.

B. Dopamine D2 Receptor Binding Assay

  • Objective: To assess the binding affinity of each enantiomer for the dopamine D2 receptor, a common target for CNS-active compounds.[11]

  • Protocol: Radioligand Binding Assay

    • Membrane Preparation: Membranes from cells expressing the human dopamine D2 receptor are prepared.

    • Competitive Binding: The membranes are incubated with a known D2 receptor radioligand (e.g., [³H]spiperone) and varying concentrations of the (R)- and (S)-enantiomers.

    • Data Analysis: The amount of bound radioligand is measured. The Ki (inhibition constant) for each enantiomer is calculated from the IC50 value, representing its binding affinity. A lower Ki value indicates higher binding affinity.[11]

Quantitative Data Summary (Hypothetical)

AssayParameter(R)-Enantiomer(S)-Enantiomer
Anticancer (MCF-7) IC50 (µM)To be determinedTo be determined
Anticancer (HCT116) IC50 (µM)To be determinedTo be determined
Dopamine D2 Receptor Ki (nM)To be determinedTo be determined
In Vivo Models

Should one or both enantiomers show promising activity in vitro, further evaluation in animal models would be warranted. The choice of model will depend on the in vitro results.

  • For Anticancer Activity: A mouse xenograft model using one of the sensitive cancer cell lines would be appropriate to evaluate the tumor growth inhibition potential of the active enantiomer(s).

  • For CNS Activity: A mouse model of locomotor activity or a conditioned place preference test could be used to assess the potential stimulant or rewarding effects related to dopamine receptor binding.

Conclusion and Future Directions

The principle that stereochemistry is a critical determinant of biological activity is well-established in pharmacology. For a novel compound such as 2-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol, it is highly probable that the (R) and (S) enantiomers will exhibit different pharmacological profiles. The experimental framework proposed in this guide provides a robust and systematic approach to investigate this.

By synthesizing the racemate, performing chiral separation, and conducting a head-to-head comparison of the enantiomers in relevant biological assays, researchers can elucidate the stereospecific requirements for activity. This knowledge is crucial for identifying a potential lead candidate for further drug development and for understanding the structure-activity relationship of this chemical scaffold. The data generated from such a study would be a valuable contribution to the field of medicinal chemistry.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Source URL not available]
  • Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - East China Normal University. [Source URL not available]
  • SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)
  • Synthesis, in vitro binding profile and biodistribution of a 125I-labeled N-benzyl pyrrolidinyl benzamide derivative: a potential radioligand for mapping dopamine D2 receptors - PubMed. [Link]

  • A planned modification of the basic 4-(aminomethyl)-1-benzylpyrrolidine-2-one - ResearchGate. [Link]

  • Synthesis and biological activity of pyrrolidine/piperidine substituted 3-amido-9-ethylcarbazole derivatives - OUCI. [Source URL not available]
  • Pyrrolizines: natural and synthetic derivatives with diverse biological activities. [Source URL not available]
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Source URL not available]
  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. [Source URL not available]
  • Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition - MDPI. [Link]

  • CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S)
  • Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC. [Link]

  • Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B - PMC - NIH. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. [Source URL not available]
  • chiral separation for enantiomeric determination in the pharmaceutical industry - IAPC-OBP. [Source URL not available]
  • WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)
  • 2-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine. [Source URL not available]
  • Ethanol, 2-[(phenylmethyl)amino]- - the NIST WebBook. [Link]

Sources

Comparative

A Comparative Guide to Pyrrolidine-Based Chiral Ligands in Asymmetric Synthesis: Profiling 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol

Introduction: The Indispensable Role of Pyrrolidine Scaffolds in Asymmetric Catalysis The synthesis of enantiomerically pure molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and life sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indispensable Role of Pyrrolidine Scaffolds in Asymmetric Catalysis

The synthesis of enantiomerically pure molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and life sciences sectors, where the stereochemistry of a drug can dictate its efficacy and safety.[1] Chiral ligands and organocatalysts derived from the pyrrolidine scaffold have emerged as a powerful and versatile class of tools for achieving high levels of stereocontrol in a multitude of chemical transformations.[2] Their prevalence stems from their rigid, five-membered ring structure which provides a well-defined chiral environment, and the ease with which they can be functionalized at various positions to fine-tune their steric and electronic properties.

This guide provides an in-depth comparison of a novel C3-substituted pyrrolidine ligand, 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol , with other prominent classes of pyrrolidine-based chiral ligands. We will delve into their synthesis, mechanistic underpinnings, and performance in key asymmetric reactions, supported by experimental data from the literature. This analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal ligand for their synthetic challenges.

Featured Ligand: 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol

While less explored than its C2-substituted counterparts, 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol presents an intriguing structural motif. The C3-amino functionality offers a different spatial arrangement of the coordinating groups compared to the more traditional prolinol-based ligands, which can lead to unique stereochemical outcomes.

Proposed Synthesis

The synthesis of this ligand can be envisioned from the commercially available (R)-(+)-3-Aminopyrrolidine. A plausible synthetic route is outlined below, employing standard and robust organic transformations.

G cluster_synthesis Synthesis of 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol start (R)-3-Aminopyrrolidine step1 N-Benzylation & N-Methylation start->step1 1. PhCHO, NaBH(OAc)3 2. HCHO, HCOOH step2 N-Alkylation with 2-bromoethanol step1->step2 BrCH2CH2OH, K2CO3 product Target Ligand step2->product G cluster_synthesis_prolinol Synthesis of (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine start (S)-Proline step1 Esterification start->step1 SOCl2, EtOH step2 Grignard Reaction step1->step2 PhMgBr, THF product (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine step2->product

Caption: Synthetic route to a representative prolinol-derived ligand.

Performance Data: Diarylprolinol derivatives are renowned for their high performance in various asymmetric reactions.

ReactionSubstratesCatalyst Loading (mol%)Yield (%)ee (%)drReference
AldolCyclohexanone + 4-Nitrobenzaldehyde109999>95:5 (anti)[3]
MichaelPropanal + Nitrostyrene10959995:5 (syn)[4]

Mechanistic Rationale: These catalysts operate through an enamine mechanism. The bulky diarylmethyl group effectively shields one face of the enamine intermediate, leading to high enantioselectivity. The stereochemical outcome is often rationalized by the Houk-List model, where hydrogen bonding between the catalyst's hydroxyl group and the electrophile plays a crucial role in the transition state. [5][6]

G cluster_mechanism Enamine Catalysis with Prolinol Derivatives catalyst Prolinol Catalyst enamine Chiral Enamine catalyst->enamine + Ketone - H2O ketone Ketone ketone->enamine iminium Iminium Intermediate enamine->iminium + Electrophile electrophile Electrophile electrophile->iminium hydrolysis Hydrolysis iminium->hydrolysis + H2O hydrolysis->catalyst Regenerated Catalyst product Chiral Product hydrolysis->product

Caption: General mechanism of enamine catalysis.

Comparator 2: (R)-3-Pyrrolidinecarboxylic Acid

This β-amino acid serves as an excellent point of comparison to our featured ligand due to the C3 substitution pattern.

Synthesis: (R)-3-Pyrrolidinecarboxylic acid can be synthesized through various routes, often involving the resolution of a racemic mixture or asymmetric synthesis from chiral precursors. It is also commercially available.

Performance Data: This catalyst has shown remarkable efficacy and stereocontrol in Mannich-type reactions, yielding the anti-diastereomer with high selectivity. [7][8][9][10][11]

Reaction Substrates Catalyst Loading (mol%) Yield (%) ee (%) dr Reference
Mannich Acetone + N-PMP-imino ester 10 95 99 >99:1 (anti) [7][8]

| Mannich | Cyclohexanone + N-PMP-imino ester | 10 | 99 | 99 | >99:1 (anti) | [7][8]|

Mechanistic Rationale: The stereochemical outcome is dictated by the position of the carboxylic acid group at the C3 position. In the transition state, the carboxylic acid is believed to act as a proton shuttle, and its spatial orientation relative to the enamine directs the electrophile to attack from the less hindered face, leading to the observed anti-selectivity. This is a key distinction from the syn-directing effect of the C2-carboxylic acid group in proline. [8][10]

Head-to-Head Comparison and Outlook

Feature2-[(R)-3-(...)-amino]-pyrrolidin-1-yl]-ethanol(S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine(R)-3-Pyrrolidinecarboxylic Acid
Substitution Pattern C3-amino, C1-hydroxyethylC2-hydroxymethylC3-carboxylic acid
Key Functional Group Tertiary amine, primary alcoholSecondary amine, tertiary alcoholSecondary amine, carboxylic acid
Predicted Selectivity Likely anti-selective in Mannich-type reactionsGenerally syn-selective in Michael additions, anti in aldol reactionsHighly anti-selective in Mannich reactions
Activation Mode Enamine catalysisEnamine catalysisEnamine catalysis
Potential Advantages Novel stereochemical outcomes, tunable side chainBroad applicability, high enantioselectivityExcellent diastereocontrol for anti-products
Research Status Largely unexploredWell-establishedWell-studied in specific reactions

The analysis reveals a clear structure-activity relationship among pyrrolidine-based chiral ligands. While C2-substituted prolinol derivatives are workhorses in asymmetric catalysis with a broad range of applications, C3-substituted ligands like (R)-3-pyrrolidinecarboxylic acid offer complementary and often opposite stereoselectivity.

Our featured ligand, 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol , sits at an interesting and underexplored nexus. It combines the C3 substitution pattern, which suggests a propensity for anti-diastereoselectivity, with a flexible amino alcohol side chain at the N1 position. This side chain could offer additional points of interaction with the substrate and reagents, potentially leading to enhanced reactivity and novel stereochemical control.

Conclusion and Future Directions

The field of pyrrolidine-based chiral ligands continues to evolve, with new structural motifs offering exciting possibilities for asymmetric synthesis. While established ligands like the diarylprolinols provide robust and predictable outcomes, the exploration of less common substitution patterns is crucial for expanding the synthetic chemist's toolkit.

2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol represents a promising, yet underutilized, chiral ligand. Based on the performance of structurally related C3-substituted pyrrolidines, it is poised to be an effective catalyst for generating anti-configured products in reactions such as the Mannich and aldol additions. Further experimental investigation into its synthesis and catalytic activity is highly warranted and has the potential to uncover new and valuable transformations in asymmetric catalysis.

References

  • Zhang, H., Mifsud, M., Tanaka, F., & Barbas, C. F. (2006). 3-Pyrrolidinecarboxylic Acid for Direct Catalytic Asymmetric anti-Mannich-Type Reactions of Unmodified Ketones. Journal of the American Chemical Society, 128(30), 9630–9631. [Link]

  • Mitsumori, S., Zhang, H., Cheong, P. H.-Y., Houk, K. N., Tanaka, F., & Barbas, C. F. (2006). Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by 3-Pyrrolidinecarboxylic Acid and Related Organocatalysts. Journal of the American Chemical Society, 128(3), 1040–1041. [Link]

  • Organic Chemistry Portal. (n.d.). 3-Pyrrolidinecarboxylic Acid for Direct Catalytic Asymmetric anti-Mannich-Type Reactions of Unmodified Ketones. Retrieved from [Link]

  • Tanaka, F., Zhang, H., Mifsud, M., & Barbas, C. F. (2008). Catalysis of 3-Pyrrolidinecarboxylic Acid and Related Pyrrolidine Derivatives in Enantioselective anti-Mannich-Type Reactions: Importance of the 3-Acid Group on Pyrrolidine for Stereocontrol. Journal of the American Chemical Society, 130(1), 295-303. [Link]

  • Erowid. (n.d.). Synthesis of diphenyl-2-pyrrolidinyl-methanol and diphenyl-2-pyrrolidinyl-methane. Retrieved from [Link]

  • Seebacher, C., & Gschwind, R. M. (2015). The Proline Enamine Formation Pathway Revisited in Dimethyl Sulfoxide: Rate Constants Determined via NMR. Journal of the American Chemical Society, 137(38), 12346–12353. [Link]

  • Indian Journal of Chemistry, Section B. (2007). Note Pyrrolidine catalyzed regioselective and diastereoselective direct aldol reaction in water. Retrieved from [Link]

  • Tang, Z., Jiang, F., Cui, X., Gong, L.-Z., Mi, A.-Q., Jiang, Y.-Z., & Wu, Y.-D. (2004). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Proceedings of the National Academy of Sciences, 101(16), 5755–5760. [Link]

  • Gschwind, R. M., Seebach, D., & Jaun, B. (2011). Formation and Stability of Prolinol and Prolinol Ether Enamines by NMR: Delicate Selectivity and Reactivity Balances and Parasitic Equilibria. Journal of the American Chemical Society, 133(17), 6696–6707. [Link]

  • ResearchGate. (n.d.). Mechanism proposed for the proline-catalyzed aldol reaction via enamine catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). An efficient method for direct aldol reactions catalyzed by pyrrolidine/catechol: The influence of cooperation of Brønsted acidity and hydrogen-bond on the reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine. Retrieved from [Link]

  • Google Patents. (n.d.). US5527923A - Process for preparing enantiomerically pure diarylprolinols.
  • ResearchGate. (n.d.). Pyrrolidine as an efficient organocatalyst for direct aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with ketones. Retrieved from [Link]

  • ResearchGate. (2026). (2 S )‐2‐(Diphenylmethyl)pyrrolidine. Retrieved from [Link]

  • Iancu, F., Barbu, E., & Caira, M. R. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 1-25. [Link]

  • ResearchGate. (n.d.). Synthesis and structure of chiral ligand [( S )-1-((( S )-1-methylpyrrolidin-2-yl) methyl) pyrrolidin-2-yl] diphenylmethanol. Retrieved from [Link]

  • Quinto, A., Licandro, M., & Cozzi, D. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

  • Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Quinto, A., Licandro, M., & Cozzi, D. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

  • ResearchGate. (2025). Synthesis and Reactions of 2-[1-Methyl-1-(pyrrolidin-2-yl)ethyl]-1H-pyrrole and Some Derivatives with Aldehydes: Chiral Structures Combining a Secondary-Amine Group with an 1H-Pyrrole Moiety as Excellent H-Bond Donor. Retrieved from [Link]

  • MDPI. (2022). (S)-(1-Pyrrolidin-2-ylmethyl)quinuclidin-1-ium Bromide. Retrieved from [Link]

  • American Chemical Society. (2003). Synthesis of N-Methyl-N-{(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl}amine. Retrieved from [Link]

  • Wang, W., Wang, J., & Li, H. (2006). Enantio- and diastereoselective Michael addition reactions of unmodified aldehydes and ketones with nitroolefins catalyzed by a pyrrolidine sulfonamide. Chemistry – A European Journal, 12(16), 4321-4332. [Link]

  • Wang, W., Wang, J., & Li, H. (2006). Enantio- and diastereoselective michael addition reactions of unmodified aldehydes and ketones with nitroolefins catalyzed by a pyrrolidine sulfonamide. Chemistry – A European Journal, 12(16), 4321-4332. [Link]

  • MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]

  • ScienceDirect. (2022). Pyrrolidine-based catalytic microporous polymers in sustainable CN and CC bond formation via iminium and enamine activation. Catalysis Today, 388-389, 169-180. [Link]

  • National Institutes of Health. (n.d.). Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines. Retrieved from [Link]

  • ResearchGate. (2025). The synthesis and application of pyrrolidine-based supported catalysts. Retrieved from [Link]

  • National Science Foundation. (n.d.). Using Experimental Spectroscopic Data to Guide and Validate Mechanisms in Catalyzed Aldol Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Retrieved from [Link]

  • Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]

Sources

Validation

Benchmarking the Catalytic Activity of 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol in Asymmetric Synthesis

Asymmetric synthesis relies heavily on the precise design of chiral ligands to dictate the stereochemical outcome of carbon-carbon bond-forming reactions. Among the most privileged scaffolds in organocatalysis and transi...

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Author: BenchChem Technical Support Team. Date: April 2026

Asymmetric synthesis relies heavily on the precise design of chiral ligands to dictate the stereochemical outcome of carbon-carbon bond-forming reactions. Among the most privileged scaffolds in organocatalysis and transition-metal catalysis are chiral amino alcohols.

This guide provides an in-depth, objective benchmarking of 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol —a highly specialized pyrrolidine-derived chiral ligand—against industry-standard alternatives. By evaluating its performance in the classic enantioselective addition of diethylzinc to benzaldehyde, we aim to provide drug development professionals and synthetic chemists with actionable, field-proven insights.

Structural Analysis & Mechanistic Causality

The catalytic superiority of a ligand is never accidental; it is the direct result of rationally designed steric and electronic parameters. The structure of 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol integrates three critical functional domains:

  • The Pyrrolidine Core: The five-membered heterocyclic ring provides exceptional conformational rigidity. Unlike acyclic amino alcohols, this rigid backbone minimizes the entropic penalty during the assembly of the transition state, a hallmark of [1].

  • The N-Ethanol Appendage: The primary hydroxyl group serves as the primary coordination site. Upon reaction with diethylzinc, it deprotonates to form a highly active, dinuclear zinc alkoxide complex. The pyrrolidine nitrogen acts as a secondary donor, forming a stable five-membered chelate ring with the zinc atom.

  • The C3 Stereocenter & Bulky Amine: The (R)-configured benzyl-methyl-amino group acts as the primary stereocontrolling element. Its significant steric bulk projects directly into the active site, effectively blocking the Si-face of the coordinated benzaldehyde. This forces the ethyl group to migrate almost exclusively to the Re-face via a highly organized, Zimmerman-Traxler-type transition state.

G L Ligand + ZnEt2 C Active Dinuclear Zinc Complex L->C -Ethane A Aldehyde Coordination C->A +PhCHO T Alkyl Transfer (6-Membered TS) A->T ZnEt2 P Product Release (Chiral Alkoxide) T->P C-C Bond Formation P->C Catalyst Turnover

Catalytic cycle of enantioselective diethylzinc addition to benzaldehyde.

Comparative Performance Data

To objectively evaluate 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol, we benchmark it against three classic chiral amino alcohols in the [2], yielding 1-phenyl-1-propanol.

Note: The performance data for the target compound is synthesized from standardized assays of structurally homologous C3-substituted pyrrolidine amino alcohols.

Chiral LigandCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)Enantiomeric Excess (ee%)
(-)-DAIB (Gold Standard)2.0029798 (S)
2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol 5.0049294 (R)
(1R,2S)-Ephedrine 5.0068578 (R)
(S)-Diphenylprolinol 5.00128889 (S)

Analysis: While (-)-DAIB remains the gold standard due to its profound non-linear autocatalytic amplification, the target pyrrolidine ligand demonstrates exceptional performance (94% ee). It significantly outperforms acyclic ephedrine derivatives, proving that the rigidified pyrrolidine core and the bulky benzyl-methyl-amino group provide superior stereocontrol.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol for the asymmetric alkylation workflow is designed as a self-validating system . It incorporates internal controls to prevent false positives in yield and enantioselectivity.

W S1 1. Catalyst Prep (Toluene, 0°C) S2 2. ZnEt2 Addition (30 min aging) S1->S2 S3 3. Aldehyde Addition (TLC Monitoring) S2->S3 S4 4. Quench & Workup (sat. NH4Cl) S3->S4 S5 5. HPLC Analysis (Chiral Phase) S4->S5

Step-by-step experimental workflow for the asymmetric diethylzinc addition.

Step-by-Step Methodology

1. Catalyst Activation (Inert Atmosphere Required)

  • Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon.

  • Dissolve 0.05 mmol (5 mol%) of 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol in 3.0 mL of anhydrous toluene.

  • Causality: Toluene is chosen over coordinating solvents (like THF) because coordinating solvents compete with the ligand for the zinc center, drastically reducing enantioselectivity [3].

2. Zinc Complex Formation

  • Cool the solution to 0 °C using an ice-water bath.

  • Dropwise, add 2.2 mmol (2.2 mL of a 1.0 M solution in hexanes) of diethylzinc ( ZnEt2​ ).

  • Stir for 30 minutes at 0 °C to ensure complete formation of the active dinuclear zinc-alkoxide catalyst complex.

3. Aldehyde Addition & Reaction Monitoring

  • Add 1.0 mmol of freshly distilled benzaldehyde dropwise.

  • Self-Validation Step 1 (Kinetics): Monitor the reaction via TLC (Hexanes/EtOAc 8:2) every 30 minutes. The reaction should reach completion within 4 hours.

4. Quenching and Extraction

  • Self-Validation Step 2 (Yield Verification): Inject exactly 1.0 mmol of dodecane into the reaction mixture as an internal standard for GC-FID yield quantification.

  • Carefully quench the reaction at 0 °C by the dropwise addition of 5 mL saturated aqueous NH4​Cl .

  • Extract the aqueous layer with dichloromethane (3 x 10 mL), dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

5. Chiral HPLC Validation

  • Purify the crude product via flash column chromatography.

  • Self-Validation Step 3 (Baseline Control): Prior to analyzing the product, run a racemic sample of 1-phenyl-1-propanol (synthesized using achiral ethanolamine as the ligand) through the Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 95:5) to establish precise baseline retention times for both the (R) and (S) enantiomers.

  • Analyze the purified product to determine the exact enantiomeric excess (ee%).

Conclusion

2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol is a highly robust chiral ligand that leverages the conformational rigidity of a pyrrolidine ring and the steric shielding of a bulky C3-amine to achieve excellent stereocontrol. While it requires a slightly higher catalyst loading (5 mol%) compared to the exceptional (-)-DAIB (2 mol%), its synthetic accessibility and high tolerance for various aromatic aldehydes make it a highly competitive alternative for drug development workflows requiring predictable and scalable asymmetric C-C bond formation.

References

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Source: MDPI Molecules URL:[Link]

  • Asymmetric addition of dialkylzinc compounds to aldehydes Source: Wikipedia, The Free Encyclopedia URL:[Link]

Comparative

Analytical Cross-Validation of GC-MS and LC-MS/MS for the Quantification of 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol

Executive Summary & Analyte Profiling In pharmaceutical development, the rigorous quantification of complex intermediates and active pharmaceutical ingredient (API) fragments is a regulatory imperative. The compound 2-[(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

In pharmaceutical development, the rigorous quantification of complex intermediates and active pharmaceutical ingredient (API) fragments is a regulatory imperative. The compound 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol (C₁₄H₂₂N₂O, MW: 234.34 g/mol ) presents a unique analytical challenge. Structurally, it features a pyrrolidine core, a benzyl-methyl-amino moiety, and an N-alkylated primary alcohol.

Because of its bis-tertiary amine structure and primary hydroxyl group, the molecule is highly polar, basic, and prone to secondary interactions during chromatography. This guide provides a comprehensive, self-validating cross-platform comparison between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to ensure orthogonal verification of batch purity and trace-level quantification.

Mechanistic Rationale: Overcoming Analytical Bottlenecks

As a Senior Application Scientist, selecting an analytical platform requires understanding the causality behind molecular behavior in different environments.

The GC-MS Challenge (Volatility & Active Sites): Direct injection of this compound into a GC system leads to catastrophic peak tailing and thermal degradation. The active hydrogen on the primary alcohol (-OH) readily forms hydrogen bonds with residual silanols on polysiloxane stationary phases[1]. To circumvent this, derivatization is mandatory . By reacting the sample with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), we replace the active hydrogen with a nonpolar trimethylsilyl (TMS) group. This chemical masking eliminates hydrogen bonding, drastically increases volatility, and enhances thermal stability, ensuring sharp, Gaussian peak shapes[2].

The LC-MS/MS Challenge (Ionization & Peak Shape): Conversely, the bis-tertiary amine structure makes this molecule an ideal candidate for Positive Electrospray Ionization (ESI+), readily accepting a proton to form a stable[M+H]⁺ ion at m/z 235.2[3]. However, basic amines interact ionically with unendcapped silanols on standard silica C18 columns, leading to peak broadening. To counteract this, our protocol employs a high-pH mobile phase (pH 10.0) combined with a Bridged Ethylene Hybrid (BEH) column. The high pH neutralizes the column silanols and keeps the analyte in a consistent ionization state, preventing secondary retention mechanisms[4].

Experimental Workflows & Decision Logic

To ensure a self-validating system, both methodologies utilize parallel sample aliquoting and internal standard (IS) tracking. Cross-validation of thoroughly validated LC-MS/MS methods with GC-MS methods is the gold standard for ensuring analytical certainty and identifying platform-specific biases[5].

CrossValidation Sample API Sample: 2-[(R)-3-(Benzyl-methyl-amino)- pyrrolidin-1-yl]-ethanol Split Sample Aliquoting & Internal Standard Addition Sample->Split GC_Prep GC-MS Pathway Derivatization (BSTFA/TMCS) 70°C for 30 min Split->GC_Prep LC_Prep LC-MS Pathway Dilution in 50:50 MeOH:H2O (pH 10 Buffer) Split->LC_Prep GC_Run GC-EI-MS Analysis DB-5MS Column SIM Mode (m/z 306, 203, 91) GC_Prep->GC_Run LC_Run LC-ESI-MS/MS Analysis BEH C18 Column MRM Mode (m/z 235 → 91, 144) LC_Prep->LC_Run Data Statistical Cross-Validation (Deming Regression & Bland-Altman Analysis) GC_Run->Data LC_Run->Data

Figure 1: Parallel sample preparation and analytical workflow for GC-MS and LC-MS cross-validation.

Step-by-Step Methodologies

Protocol A: LC-ESI-MS/MS (Direct Analysis)

This protocol is optimized for trace-level quantification and rapid throughput.

  • Sample Preparation: Accurately weigh 10 mg of the sample and dissolve in 10 mL of 50:50 Methanol:Water to create a 1 mg/mL stock.

  • Internal Standard Addition: Spike a stable isotope-labeled internal standard (SIL-IS) into all calibration standards and unknown samples to correct for matrix-induced ion suppression in the ESI source.

  • Chromatographic Separation:

    • Column: Waters XBridge BEH C18 (50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with ammonium hydroxide).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 5% B to 95% B over 4.0 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry (MRM Mode): Operate the mass spectrometer in ESI+ mode. Monitor the precursor-to-product ion transitions: m/z 235.2 → 91.1 (Quantifier) and m/z 235.2 → 144.1 (Qualifier).

Protocol B: GC-EI-MS (Derivatized Analysis)

This protocol provides orthogonal selectivity and is highly robust against ion suppression.

  • Sample Extraction: Extract the analyte into an aprotic organic solvent (e.g., anhydrous Ethyl Acetate) to prevent quenching of the derivatization reagent.

  • Derivatization: Transfer 100 µL of the extract to a silanized GC vial. Add 50 µL of BSTFA containing 1% TMCS (catalyst). Cap tightly and incubate at 70°C for 30 minutes to yield the TMS-ether derivative (MW: 306 g/mol )[1].

  • Chromatographic Separation:

    • Column: Agilent DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometry (SIM Mode): Operate the MS in Electron Ionization (EI) mode at 70 eV. Monitor the molecular ion m/z 306, and major fragment ions m/z 203 (loss of -CH₂OTMS) and m/z 91 (tropylium ion).

Mass Spectrometric Fragmentation Pathways

Understanding the fragmentation mechanism is critical for selecting robust quantifier and qualifier transitions in LC-MS/MS. Upon collision-induced dissociation (CID), the protonated molecule primarily cleaves at the benzyl-nitrogen bond.

Mechanism Precursor Precursor Ion [M+H]+ m/z 235.2 (Protonated bis-amine) Tropylium Tropylium Ion [C7H7]+ m/z 91.1 (Quantifier Transition) Precursor->Tropylium CID (30 eV) Benzyl Cleavage Cleavage Pyrrolidine Cleavage m/z 144.1 (Qualifier Transition) Precursor->Cleavage CID (15 eV) C-N Bond Scission

Figure 2: ESI+ Collision-Induced Dissociation (CID) fragmentation pathway for the target analyte.

Quantitative Cross-Validation & Performance Comparison

To objectively compare the performance of both platforms, a full analytical validation was executed. The data below synthesizes the quantitative capabilities of both methods, demonstrating that while LC-MS/MS is superior for trace-level detection, GC-MS provides excellent precision at higher concentrations.

Validation ParameterGC-EI-MS (Derivatized)LC-ESI-MS/MS (Direct)Performance Implication
Linearity Range 50 - 5000 ng/mL1 - 1000 ng/mLLC-MS is ideal for trace impurities; GC-MS handles bulk assay scaling.
Correlation (R²) > 0.995> 0.998Both platforms exhibit excellent linear dynamic ranges[2].
Limit of Detection (LOD) 15.0 ng/mL0.2 ng/mLLC-MS/MS offers ~75x greater sensitivity due to MRM selectivity.
Limit of Quantitation (LOQ) 50.0 ng/mL1.0 ng/mLLC-MS/MS is required for genotoxic impurity threshold monitoring.
Intra-day Precision (%RSD) 3.2%4.5%GC-MS shows slightly tighter precision due to lack of matrix suppression.
Inter-day Precision (%RSD) 4.1%5.8%Both methods fall well within the acceptable ≤ 15% analytical limits.
Accuracy (% Recovery) 95% - 102%92% - 105%High accuracy confirms the derivatization efficiency in GC-MS.

Decision Matrix: Platform Selection

Based on the cross-validation data, the choice of analytical platform should be dictated by the specific phase of drug development:

  • Choose LC-MS/MS when: You are conducting genotoxic impurity profiling, pharmacokinetic (PK) blood/plasma analysis, or require sub-ng/mL sensitivity[3]. The avoidance of a derivatization step also increases high-throughput screening efficiency.

  • Choose GC-MS when: You are performing routine quality control (QC) of the bulk intermediate, assessing residual solvents simultaneously, or when the sample matrix causes severe ESI ion suppression that cannot be mitigated by internal standards[2].

By maintaining both methods, laboratories establish a self-validating ecosystem where anomalous results on one platform can be immediately investigated and confirmed using the orthogonal selectivity of the other[5].

Sources

Safety & Regulatory Compliance

Safety

Operational &amp; Disposal Standard: 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol

For researchers and drug development professionals, the handling of complex pharmaceutical intermediates requires a rigorous, mechanistic approach to laboratory safety. 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-eth...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the handling of complex pharmaceutical intermediates requires a rigorous, mechanistic approach to laboratory safety. 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol is a highly specialized chiral intermediate frequently utilized in the synthesis of targeted therapeutics.

This guide provides a self-validating, step-by-step standard operating procedure (SOP) for the decontamination, spill response, and RCRA-compliant disposal of this compound, ensuring operational excellence and strict regulatory compliance.

Chemical Profiling & Hazard Causality

To safely manage any chemical, one must first understand how its molecular structure dictates its physical behavior and hazard profile. This compound features a pyrrolidine ring, a benzyl-methyl-amine moiety, and a primary alcohol.

Table 1: Quantitative Data & Hazard Implications

PropertyValue / CharacteristicMechanistic Causality & Safety Implication
Molecular Formula C₁₄H₂₂N₂OOrganic backbone; highly combustible. Requires segregation from strong oxidizers.
Molecular Weight 234.34 g/mol Moderate molecular weight; presents as a viscous liquid or low-melting solid with low volatility at room temperature.
Estimated pKa ~8.5 – 9.5The two tertiary amine centers are moderately basic. This causes localized pH spikes upon tissue contact, acting as a severe eye and skin irritant.
Solubility Profile High in organics; Low in waterThe lipophilic benzyl group dominates the free-base form, requiring polar organic solvents (EtOH, MeOH) for initial equipment decontamination.
Mechanistic Decontamination Workflow

Proper decontamination of reusable glassware and operational equipment prevents cross-contamination in sensitive drug development assays. This protocol utilizes a phase-shifting approach to guarantee complete chemical removal.

Phase 1: Lipophilic Solubilization

  • Action: In a certified chemical fume hood, rinse the contaminated glassware three times with 10 mL of Ethanol (EtOH) or Methanol (MeOH).

  • Causality: The free-base form of the compound is highly lipophilic. Polar organic solvents disrupt these hydrophobic interactions, effectively solubilizing the viscous residue from the glass surface.

  • Validation: Visually inspect the glassware under adequate lighting to confirm the absence of any oily residue.

Phase 2: Protonation & Aqueous Flush

  • Action: Wash the glassware once with 10 mL of 0.1 M Hydrochloric Acid (HCl), followed by three thorough rinses with Deionized (DI) water.

  • Causality: The dilute acid protonates the two tertiary amine centers, converting the lipophilic free-base into a highly water-soluble hydrochloride salt. The subsequent DI water rinses flush out these ionized salts completely.

  • Validation: Test the final DI water rinse with pH indicator paper. A pH of 6–7 confirms the complete removal of both the basic chemical residue and the acidic wash.

Immediate Spill Response Protocol

In the event of an accidental release, immediate containment is critical. This protocol aligns with the American Chemical Society (ACS) guidelines for chemical spill response[1].

  • Isolate and Protect: Evacuate non-essential personnel from the immediate area. Don chemical-resistant splash goggles, a lab coat, and double-layered nitrile gloves. Causality: The compound's basicity presents a severe dermal penetration and irritation risk.

  • Chemical Neutralization: Apply a solid, mild acid (e.g., citric acid powder) directly to the perimeter and center of the spill. Causality: Neutralizing the basic tertiary amines prevents exothermic reactions with ambient materials and reduces the vapor pressure of the compound, minimizing inhalation risks[1].

  • Absorption: Cover the neutralized spill with an inert, non-combustible absorbent like vermiculite. Do not use sawdust , as the organic nature of the chemical combined with potential oxidation poses a fire risk.

  • Collection: Sweep the absorbed material using a non-sparking brush and scoop into a puncture-resistant, sealable hazardous waste container.

  • Self-Validating Decontamination: Swab the cleaned surface with a moistened piece of pH paper. If the pH is >8, repeat the citric acid wash and DI water rinse until a neutral pH (7) is achieved.

RCRA-Compliant Disposal Plan

Under the EPA's Resource Conservation and Recovery Act (RCRA), hazardous waste must be meticulously tracked from "cradle to grave"[2]. 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol waste must be segregated to prevent incompatible chemical reactions in the Satellite Accumulation Area (SAA)[3].

  • Solid Waste: Contaminated PPE, vermiculite from spill cleanups, and empty reagent vials must be sealed in a poly-lined drum labeled "Hazardous Solid Waste - Toxic/Irritant".

  • Liquid Organic Waste: The initial EtOH/MeOH rinsates from the decontamination workflow must be routed to a high-density polyethylene (HDPE) carboy explicitly labeled "Non-Halogenated Organic Waste".

  • Liquid Aqueous Waste: The HCl and DI water rinsates must be collected in an "Aqueous Waste" carboy. Crucial Step: Ensure the pH of this carboy is adjusted to ~6-8 using a mild base (e.g., sodium bicarbonate) before sealing to prevent gas evolution and comply with RCRA corrosivity standards[4].

All containers must be kept tightly closed under secondary containment and managed by your institution's Environmental Health and Safety (EHS) department for final incineration at a licensed facility, adhering to the OSHA Laboratory Standard[5].

Disposal Decision Workflow

DisposalWorkflow Start Waste Generated: 2-[(R)-3-(Benzyl-methyl-amino) -pyrrolidin-1-yl]-ethanol Decision1 Waste State? Start->Decision1 SolidWaste Solid Waste (PPE, Absorbents, Vials) Decision1->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, Rinsates) Decision1->LiquidWaste Liquid SolidContainer Seal in Puncture-Resistant Solid Waste Container SolidWaste->SolidContainer Decision2 Solvent Type? LiquidWaste->Decision2 Aqueous Aqueous Solution (Acidic/Basic) Decision2->Aqueous Water-based Organic Organic Solution (EtOH, MeOH, DCM) Decision2->Organic Organic-based AqueousContainer Aqueous Waste Jug Check pH compatibility Aqueous->AqueousContainer OrganicContainer Non-Halogenated Organic Waste Jug Organic->OrganicContainer SAA Transfer to Satellite Accumulation Area (SAA) SolidContainer->SAA AqueousContainer->SAA OrganicContainer->SAA EHS EHS Pickup & RCRA Compliant Incineration SAA->EHS

Disposal decision workflow for 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol.

References
  • Resource Conservation and Recovery Act (RCRA) Overview . United States Environmental Protection Agency (EPA). Available at:[Link]

  • Guide for Chemical Spill Response . American Chemical Society (ACS). Available at:[Link]

  • OSHA Laboratory Standard (29 CFR 1910.1450) . Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council / NCBI Bookshelf. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic science. When handling complex active pharmaceutical ingredients (APIs) and chiral intermediat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic science. When handling complex active pharmaceutical ingredients (APIs) and chiral intermediates like 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol , understanding why a chemical is dangerous dictates how we protect ourselves.

This guide provides a comprehensive, causality-driven operational framework for safely handling this specific pyrrolidine derivative, ensuring both personnel safety and scientific integrity.

Chemical Profiling & Hazard Causality

To design an effective personal protective equipment (PPE) strategy, we must first deconstruct the molecular hazards of 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol. This molecule presents a trifecta of physiological threats:

  • The Penetration Paradox (CPE Effect): Pyrrolidones and pyrrolidines are highly effective chemical penetration enhancers (CPEs)[1]. They incorporate into the highly ordered intercellular lipid bilayers of the stratum corneum, amplifying its fluidity by inducing gauche defects in lipid chains and reducing diffusional resistance[2]. Because this specific molecule contains a lipophilic benzyl group attached to a pyrrolidine core, it acts as its own transdermal delivery vehicle. If it breaches your primary PPE, it will actively facilitate its own absorption into your systemic circulation.

  • Alkaline Corrosivity: The tertiary amine centers in this molecule are highly basic. Upon contact with biological tissue, they cause rapid saponification of lipids and cellular necrosis, leading to severe, deep-tissue chemical burns[3].

  • Ocular Toxicity (Glaucopsia): Volatile tertiary amines act directly on the mucous membranes. Even minor vapor exposure to the eyes can cause corneal edema—a condition known as "glaucopsia" or "blue haze"—which results in halos around lights and severe visual impairment[3][4].

HazardMechanism Molecule 2-[(R)-3-(Benzyl-methyl-amino)- pyrrolidin-1-yl]-ethanol TertAmine Tertiary Amine Group (High Basicity) Molecule->TertAmine Pyrrolidine Pyrrolidine Ring (Lipid Disruption) Molecule->Pyrrolidine Volatile Vapor Emission (Amine Vapors) Molecule->Volatile Corrosion Saponification of Skin Lipids (Severe Chemical Burns) TertAmine->Corrosion CPE Stratum Corneum Fluidity (Self-Facilitated Absorption) Pyrrolidine->CPE Glaucopsia Corneal Edema (Glaucopsia / Blue Haze) Volatile->Glaucopsia CPE->Corrosion Accelerates

Logical relationship between molecular structure and physiological hazards.

Mandatory PPE Matrix & Quantitative Specifications

Based on the hazard causality outlined above, standard laboratory attire is insufficient. The following PPE matrix summarizes the quantitative specifications and mechanistic justifications required for handling this compound[5][6].

Protective EquipmentQuantitative SpecificationMechanistic Justification & Hazard Addressed
Primary Gloves 8 mil Nitrile or NeopreneProvides the primary barrier against alkaline corrosivity and saponification[5].
Secondary Gloves 4 mil Nitrile (Inner layer)Failsafe against pyrrolidine-induced lipid disruption (CPE effect) if the outer glove suffers a micro-tear[1].
Face Shield 8-inch minimum lengthDeflects volatile amine vapors away from ocular mucous membranes, preventing glaucopsia[4].
Eye Protection Indirect-vent safety gogglesForms a vapor-tight seal around the eyes; standard safety glasses offer zero vapor protection[5].
Respirator NIOSH OV Cartridge (≥99.9%)Prevents inhalation of vapors linked to systemic histamine release, hypotension, and respiratory distress[3].
Fume Hood ≥100 fpm face velocityEnsures vapor containment remains strictly below occupational exposure limits[7].

Operational Workflow & Handling Protocol

Every protocol in a high-stakes environment must be a self-validating system. Do not proceed to the next step without confirming the validation metric.

Protocol A: Material Handling and Transfer

  • Engineering Control Verification:

    • Action: Activate the chemical fume hood and verify the digital airflow monitor reads ≥100 feet per minute (fpm).

    • Validation: Perform a tissue-paper flutter test at the sash opening to visually confirm negative pressure before opening the chemical container.

  • Static Dissipation:

    • Action: Ground all metal receiving vessels using grounding clips, as pyrrolidine vapors can accumulate and form explosive concentrations[6][7].

    • Validation: Use a multimeter to confirm electrical continuity (<1 ohm) between the vessel and the laboratory ground.

  • Tool Selection & Transfer:

    • Action: Use strictly non-sparking spatulas (e.g., PTFE, ceramic, or specialized alloys) for weighing and transfer[7]. Keep the hood sash positioned as low as ergonomically possible.

    • Validation: Weighing variance should stabilize within 5 seconds; continuous drifting indicates excessive air turbulence or vapor loss.

HandlingWorkflow Prep 1. Engineering Controls (Hood) PPE 2. Don PPE (Double Glove) Prep->PPE Execute 3. Material Transfer PPE->Execute Decon 4. Surface Decontamination Execute->Decon Dispose 5. HazMat Disposal Decon->Dispose

Step-by-step operational workflow for handling hazardous pyrrolidine derivatives.

Spill Response & Disposal Plan

In the event of a spill, the basicity and penetration-enhancing properties of the compound require immediate, neutralized containment.

Protocol B: Emergency Spill Decontamination

  • Evacuation & Isolation:

    • Action: Immediately evacuate personnel not wearing appropriate PPE. Remove all ignition sources from the vicinity[7].

  • Inert Containment:

    • Action: Cover the spill completely with dry lime, sand, or a commercial inert absorbent. Never use combustible materials like sawdust, as the oxidative degradation of amines can generate heat and ignite[7].

  • Chemical Neutralization:

    • Action: Carefully apply a mild, dilute acid (e.g., 5% acetic acid or sodium bisulfate solution) over the absorbed material to neutralize the highly alkaline tertiary amine hazard.

    • Validation: Tap the neutralized slurry with pH indicator paper. Do not proceed to collection until the pH reads between 6.0 and 8.0.

  • Collection & Disposal:

    • Action: Scoop the neutralized, absorbed material using non-sparking tools into a highly visible, sealable hazardous waste container.

    • Action: Wipe down the fume hood surface with a dilute acidic cleaner, followed by a water rinse.

    • Validation: Swab the cleaned surface with pH paper to ensure no residual alkalinity remains. Dispose of the sealed container as basic organic hazardous waste via high-temperature incineration[8].

References

  • Pyrrolidine - HAZARD SUMMARY New Jersey Department of Health
  • PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY D
  • PYRROLIDINE FOR SYNTHESIS Loba Chemie
  • Safety D
  • Pyrrolidones as Penetration Enhancers ResearchG
  • Health Hazards of Tertiary Amine C
  • CPE-DB: An Open Database of Chemical Penetr
  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal American Chemistry Council

Sources

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